2,6-Dimethoxypyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJQZCSCHUIITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357411 | |
| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16727-43-8 | |
| Record name | 2,6-Dimethoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 16727-43-8
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid. The document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its emerging role in pharmaceutical research, particularly its antiproliferative activities.
Core Chemical and Physical Data
This compound is a substituted pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| CAS Number | 16727-43-8 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Melting Point | 140-144 °C | [1] |
| Boiling Point | 293.067 °C at 760 mmHg | [1] |
| Density | 1.279 g/cm³ | [1] |
| Flash Point | 131.043 °C | [1] |
| pKa (Predicted) | 3.63 ± 0.10 | [1] |
| LogP | 0.797 | [1] |
| Vapor Pressure | 0.000805 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
A potential two-step synthesis is proposed:
-
Methoxylation of 2,6-dichloronicotinic acid: The first step would involve the substitution of the two chlorine atoms with methoxy groups. This can be achieved by reacting 2,6-dichloronicotinic acid with a methoxide source, such as sodium methoxide, in a suitable solvent.
-
Hydrolysis (if starting from an ester): If the reaction is performed on an ester of 2,6-dichloronicotinic acid, a subsequent hydrolysis step would be necessary to convert the ester back to the carboxylic acid.
Generalized Experimental Protocol (based on related syntheses):
Step 1: Synthesis of 2,6-Dimethoxynicotinic Acid from 2,6-Dichloronicotinic Acid
-
Reactants:
-
2,6-Dichloronicotinic acid
-
Sodium methoxide (or a similar methoxylating agent)
-
Methanol (or another suitable solvent)
-
-
Procedure:
-
Dissolve 2,6-dichloronicotinic acid in an excess of methanol.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash it with cold solvent, and dry it to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
References
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid function, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, reactivity, and safety considerations, supported by experimental context and logical diagrams.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1] |
| Melting Point | 140-144 °C | [1][2] |
| Boiling Point | 293.067 °C at 760 mmHg | [1] |
| Density | 1.279 g/cm³ | [1] |
| pKa (Predicted) | 3.63 ± 0.10 | [1] |
| Flash Point | 131.043 °C | [1] |
| Vapor Pressure | 0.000805 mmHg at 25°C | [1] |
| Refractive Index | 1.535 | [1] |
| LogP | 0.797 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Water Solubility | >27.5 µg/mL | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Spectroscopic Data Analysis
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely in the 10-13 ppm range. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically 7-8.5 ppm). The two methoxy groups (-OCH₃) would likely appear as two distinct singlets around 3.8-4.0 ppm, as their chemical environments are not identical.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show eight distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The six carbons of the pyridine ring would appear in the aromatic region, with the carbons attached to the electronegative oxygen and nitrogen atoms shifted further downfield. The two methoxy carbons would be expected to resonate in the 50-60 ppm range.
FT-IR Spectroscopy
The infrared spectrum of this compound would be characterized by several key absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be present around 1700-1725 cm⁻¹. Bands associated with C-O stretching of the carboxylic acid and methoxy groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be observable.
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules.
Its key reactive sites are the carboxylic acid group and the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. The pyridine ring can be involved in various coupling reactions, and the methoxy groups can potentially be cleaved to yield the corresponding dihydroxy derivative.
This compound serves as a precursor for the synthesis of:
-
Novel benzothiazolo naphthyridone carboxylic acid derivatives .[1]
-
Organometallic complexes with metals like Titanium (Ti), Tin (Sn), and Gallium (Ga).[1]
The logical relationship between the structure of this compound and its applications is depicted in the following diagram.
Caption: Logical flow from chemical structure to synthetic applications.
Experimental Protocols
A representative, generalized experimental workflow for such a synthesis is provided below.
General Procedure for the Oxidation of a Substituted Pyridine to a Pyridine Carboxylic Acid:
-
Reaction Setup: The starting substituted pyridine is dissolved in an appropriate solvent, often an aqueous acid solution (e.g., sulfuric acid), in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Addition of Oxidizing Agent: A strong oxidizing agent, such as potassium permanganate or a solution of sodium dichromate, is added portion-wise or via the addition funnel to the reaction mixture. The temperature is carefully controlled during the addition to prevent exothermic runaway reactions.
-
Reaction Monitoring: The reaction is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a set period. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite). The reaction mixture is then cooled, and the pH is adjusted to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to yield the pure pyridine carboxylic acid.
The following diagram illustrates a typical workflow for a chemical synthesis of this nature.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,6-Dimethoxypyridine-3-carboxylic acid. Due to the limited availability of specific experimental spectra in public databases, this document focuses on established physical properties, detailed experimental protocols for acquiring the necessary spectroscopic data, and a logical workflow for the characterization of this and similar novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for sample handling, storage, and the design of analytical experiments.
Table 1: Physicochemical Data for this compound [1]
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 140-144 °C |
| Boiling Point | 293.07 °C at 760 mmHg |
| Density | 1.279 g/cm³ |
| pKa (Predicted) | 3.63 ± 0.10 |
| Storage Temperature | Room Temperature, Inert Atmosphere |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would provide critical information about the arrangement of protons and carbons.
Expected ¹H NMR Spectral Data: Based on the structure, the following proton signals are anticipated:
-
A singlet for the carboxylic acid proton (-COOH), typically downfield (δ 10-13 ppm).
-
Two distinct singlets for the two methoxy groups (-OCH₃).
-
Two doublets for the aromatic protons on the pyridine ring.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show eight distinct carbon signals corresponding to:
-
The carboxylic acid carbonyl carbon (δ ~165-185 ppm).
-
The carbons of the pyridine ring.
-
The carbons of the two methoxy groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-O stretching bands for the methoxy and carboxylic acid groups.
-
C-H stretching from the aromatic ring and methoxy groups.
-
C=C and C=N stretching vibrations from the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Expected Mass Spectrum:
-
The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₉NO₄ = 183.0532 g/mol ).
-
Fragmentation patterns may include the loss of a methoxy group (-OCH₃), a carboxyl group (-COOH), or other characteristic fragments.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Workflow and Visualization
The characterization of a novel compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Caption: A general workflow for the synthesis and spectroscopic characterization of a novel organic compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. By following the detailed protocols, researchers can obtain high-quality data to confirm the structure and purity of this compound, facilitating its use in drug development and other scientific research.
References
In-Depth Technical Guide on the Crystal Structure of 2,6-Dimethoxypyridine-3-carboxylic Acid and a Representative Analog
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield an experimentally determined crystal structure for 2,6-Dimethoxypyridine-3-carboxylic acid.
This guide provides a detailed overview of the anticipated structural characteristics of this compound based on its chemical nature. To fulfill the core requirements of this technical paper, the crystal structure of a closely related analog, 2-Chloronicotinic acid , is presented as a representative example. This allows for a detailed discussion of the experimental protocols and data presentation relevant to the crystallographic analysis of substituted pyridine carboxylic acids.
Physicochemical Properties of this compound
While the crystal structure is not available, other physicochemical properties of this compound have been reported. These properties are crucial for researchers in drug development and materials science.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 188-190 °C |
| Boiling Point | 339.9±37.0 °C at 760 mmHg |
| Density | 1.359±0.06 g/cm³ |
| pKa | 3.14±0.10 |
Representative Crystal Structure: 2-Chloronicotinic Acid
To illustrate the crystallographic features of a substituted nicotinic acid, the crystal structure of 2-Chloronicotinic acid (CCDC deposition number: 272019) is detailed below. This compound serves as a valuable proxy for understanding the potential solid-state arrangement of this compound.
Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Chloronicotinic acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.339(2) |
| b (Å) | 6.883(2) |
| c (Å) | 12.915(4) |
| α (°) | 90 |
| β (°) | 100.35(3) |
| γ (°) | 90 |
| Volume (ų) | 641.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.628 |
| R-factor (%) | 4.3 |
Key Bond Lengths and Angles
Selected intramolecular bond lengths and angles for 2-Chloronicotinic acid are presented to provide insight into the molecular geometry.
| Bond | Length (Å) | Angle | Value (°) |
| Cl(1)-C(2) | 1.728(2) | C(6)-N(1)-C(2) | 117.8(2) |
| N(1)-C(2) | 1.332(3) | C(3)-C(2)-N(1) | 123.0(2) |
| C(2)-C(3) | 1.405(3) | C(4)-C(3)-C(2) | 118.4(2) |
| C(3)-C(4) | 1.385(3) | C(5)-C(4)-C(3) | 119.0(2) |
| C(4)-C(5) | 1.378(4) | C(4)-C(5)-C(6) | 119.2(2) |
| C(5)-C(6) | 1.380(3) | N(1)-C(6)-C(5) | 122.6(2) |
| C(3)-C(7) | 1.493(3) | O(1)-C(7)-O(2) | 124.0(2) |
| C(7)-O(1) | 1.311(3) | O(1)-C(7)-C(3) | 113.1(2) |
| C(7)-O(2) | 1.216(3) | O(2)-C(7)-C(3) | 122.9(2) |
Experimental Protocols
The determination of a crystal structure is a multi-step process. The following sections outline the typical experimental workflow for a small organic molecule like 2-Chloronicotinic acid.
Synthesis and Crystallization
The synthesis of 2-Chloronicotinic acid can be achieved through various methods, including the oxidation of 2-chloro-3-methylpyridine or the diazotization of 2-aminonicotinic acid followed by a Sandmeyer reaction.
For single-crystal X-ray diffraction, high-quality crystals are required. A common method for growing crystals of nicotinic acid derivatives is slow evaporation from a suitable solvent.
Protocol for Crystallization of 2-Chloronicotinic Acid:
-
Dissolve 2-Chloronicotinic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature.
-
The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Harvest the resulting single crystals for analysis.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Data Collection and Processing:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), rotates the crystal through a series of orientations.
-
A detector records the diffraction pattern (intensities and positions of the diffracted X-ray beams).
-
The collected data is processed to determine the unit cell dimensions and space group.
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and a hypothetical signaling pathway that could be relevant for pyridine carboxylic acid derivatives.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Hypothetical signaling pathway for a bioactive pyridine derivative.
Solubility of 2,6-Dimethoxypyridine-3-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar pyridinecarboxylic acids—nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid)—to provide a comparative framework for understanding its solubility profile. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 140-144 °C |
| pKa (Predicted) | 3.63 ± 0.10 |
| LogP (Predicted) | 0.797 |
| Water Solubility | >27.5 µg/mL |
Comparative Solubility Data
The following tables summarize the mole fraction solubility (x) of nicotinic acid and picolinic acid in various organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x) of Nicotinic Acid in Various Solvents [1][2]
| Temperature (K) | Water | Ethanol | Acetone | Acetonitrile | Diethyl Ether | DMSO |
| 283.15 | 0.0028 | 0.0039 | 0.0016 | 0.0005 | 0.0008 | 0.0485 |
| 293.15 | 0.0041 | 0.0058 | 0.0024 | 0.0008 | 0.0012 | 0.0635 |
| 303.15 | 0.0060 | 0.0084 | 0.0036 | 0.0012 | 0.0018 | 0.0825 |
| 313.15 | 0.0086 | 0.0118 | 0.0053 | 0.0018 | 0.0027 | 0.1065 |
| 323.15 | 0.0121 | 0.0163 | 0.0077 | 0.0027 | 0.0041 | 0.1365 |
| 333.15 | 0.0168 | 0.0222 | 0.0110 | 0.0040 | 0.0061 | 0.1735 |
Table 2: Solubility of Picolinic Acid in Various Solvents at 25 °C (298.15 K) [3][4]
| Solvent | Solubility ( g/100 g of solvent) |
| Water | Very soluble |
| Ethanol | 6.89 |
| Benzene | Difficulty soluble |
| Chloroform | Difficulty soluble |
| Diethyl Ether | Difficulty soluble |
| Carbon Disulfide | Insoluble |
Experimental Protocols for Solubility Determination
Accurate solubility determination is crucial for research and development. The following are detailed, generalized protocols for two common methods of solubility measurement that can be applied to this compound.
Gravimetric Method (Shake-Flask Method)
This is a standard and reliable method for determining the equilibrium solubility of a solid in a liquid.[5][6]
1.1. Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
1.2. Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature fluctuations.
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent from the container under controlled conditions (e.g., in an oven at a temperature below the compound's boiling point or in a vacuum desiccator).
-
Once the solvent is completely removed, weigh the container with the dried solute.
1.3. Calculation: The solubility (S) can be calculated in various units, such as g/100 g solvent or mol/L.
-
Solubility in g/100 g solvent: S = (mass of solute / mass of solvent) × 100
-
Mass of solute = (mass of container with dried solute) - (mass of empty container)
-
Mass of solvent = (mass of container with filtered solution) - (mass of container with dried solute)
UV/Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range.[7][8]
2.1. Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters
2.2. Procedure:
2.2.1. Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
2.2.2. Sample Preparation and Analysis:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.2.1 to 1.2.4).
-
Withdraw a sample of the clear supernatant and filter it.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
2.3. Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.
Mandatory Visualizations
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV/Vis Spectrophotometry Solubility Determination.
References
2,6-Dimethoxypyridine-3-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Dimethoxypyridine-3-carboxylic acid (CAS RN: 16727-43-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from publicly available sources and information on structurally related pyridine derivatives to provide a thorough understanding of its potential hazards and recommended safety procedures.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White solid |
| Melting Point | 140-144 °C[1] |
| Boiling Point | 293.067 °C at 760 mmHg[1] |
| Density | 1.279 g/cm³[1] |
| Flash Point | 131.043 °C[1] |
| Vapor Pressure | 0.000805 mmHg at 25°C[1] |
| pKa | 3.63±0.10 (Predicted)[1] |
| LogP | 0.79700[1] |
| Storage Temperature | Inert atmosphere, Room Temperature[1] |
Hazard Identification and Safety Precautions
While a complete hazard profile is not available, existing data suggests that this compound should be handled with care. The available safety information indicates the following:
-
Pictogram: Irritant (Xi)[1]
-
Hazard Codes: Xi[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[1]
General safety precautions for handling pyridine derivatives should be strictly followed. These compounds can be flammable, toxic, and irritant.[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust and vapors.[2] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid procedures should be followed:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation.
-
Wear protective clothing and appropriate PPE.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Empty containers may contain residual dust and should be handled with care.
-
Do not cut, drill, grind, or weld on or near this container.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers securely sealed.
-
Store in original containers.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Accidental Release and Waste Disposal
Spill Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2]
-
For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[2]
-
Place the absorbed material in a sealed container for disposal.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Dispose of waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]
-
Disposal of waste pyridine and its derivatives may involve incineration at high temperatures.[3]
-
Always comply with local, state, and federal regulations for hazardous waste disposal.[2]
Toxicological and Ecological Information
Experimental Protocols Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety advice. Always consult with your institution's Environmental Health and Safety department for specific guidance on handling and disposing of this chemical.
References
A Technical Guide to 2,6-Dimethoxypyridine-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a substituted pyridine derivative. While not a widely known compound in its own right, it serves as a crucial intermediate and structural motif in the synthesis of complex organic molecules. Its utility is most pronounced in medicinal chemistry and materials science, where the pyridine core and its functionalization are essential for developing novel compounds with specific biological activities or material properties. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, and key applications, with a focus on its role in the development of advanced chemical entities.
Physicochemical and Structural Properties
This compound is a solid at room temperature and its properties have been characterized through various analytical methods.[1] The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.164 g/mol |
| Melting Point | 140-144 °C |
| Boiling Point | 293.067 °C at 760 mmHg |
| Density | 1.279 g/cm³ |
| pKa | 3.63 ± 0.10 (Predicted) |
| LogP | 0.79700 |
| Vapor Pressure | 0.000805 mmHg at 25°C |
| Flash Point | 131.043 °C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| CAS Number | 16727-43-8 |
Table 1: Physicochemical properties of this compound.[1]
Synthesis and Experimental Protocols
The synthesis of substituted pyridine carboxylic acids often involves the modification of a pre-existing pyridine ring. A common strategy for introducing methoxy groups onto a pyridine ring is through the nucleophilic substitution of halo-pyridines.
General Synthetic Pathway
The preparation of this compound can be conceptualized as starting from a di-halogenated pyridine carboxylic acid precursor, such as 2,6-dichloropyridine-3-carboxylic acid. The halogen atoms, being good leaving groups, can be displaced by a strong nucleophile like sodium methoxide to yield the desired dimethoxy product.
References
An In-depth Technical Guide to Potential Derivatives of 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives of 2,6-dimethoxypyridine-3-carboxylic acid. This scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Core Structure and Chemical Properties
This compound is a substituted nicotinic acid derivative. The presence of the carboxylic acid group at the 3-position allows for a variety of chemical modifications, primarily through the formation of esters and amides. The methoxy groups at the 2- and 6-positions influence the electronic properties of the pyridine ring and can play a role in the biological activity and metabolic stability of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 140-144 °C[1] |
| Boiling Point | 293.07 °C at 760 mmHg[1] |
| pKa | 3.63 ± 0.10 (Predicted)[1] |
| LogP | 0.797[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
Synthetic Pathways to Key Derivatives
The primary route for derivatization of this compound involves the activation of the carboxylic acid group, followed by nucleophilic attack by an alcohol or amine.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and several standard coupling protocols can be employed for the synthesis of 2,6-dimethoxypyridine-3-carboxamides.[2]
Caption: General workflow for the synthesis of amide derivatives.
A convenient protocol for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[3]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several methods, including Fischer esterification under acidic conditions or by using coupling agents.
A mild and efficient method for esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by column chromatography.
Potential Biological Activities and Key Derivatives
While the biological activities of a wide range of derivatives of this compound have not been extensively explored, preliminary research on related structures suggests significant potential in oncology and antimicrobial applications.
Anticancer Activity
A notable derivative, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) , has demonstrated potent anticancer activity.
Table 2: In Vitro Anticancer Activity of IG-105
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Bel-7402 | Hepatoma | Data not available |
| MCF-7 | Breast Cancer | Data not available |
Note: Specific IC₅₀ values from the source were not provided in the search results, but the compound was reported to have potent activity in the nanomolar to low micromolar range.
IG-105 has been shown to inhibit microtubule assembly by binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to M-phase cell cycle arrest and subsequent apoptosis.
Caption: Proposed signaling pathway for the anticancer activity of IG-105.
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds to polymerized tubulin.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in the general tubulin buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value from the dose-response curve.
Antimicrobial Activity
Derivatives of pyridine-2,6-dicarboxamides have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] While specific data for derivatives of this compound is not yet widely available, the pyridine carboxamide scaffold is a promising area for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Representative Pyridine-2,6-dicarboxamide Derivatives
| Compound Type | Target Organism | Activity |
| Pyridine-2,6-bis-carboxamide Schiff's bases | Bacillus subtilis (Gram-positive) | Significant |
| Staphylococcus aureus (Gram-positive) | Significant | |
| Escherichia coli (Gram-negative) | Significant | |
| Candida albicans (Fungus) | Significant |
Note: This table represents the activity of related pyridine dicarboxamides, suggesting the potential of the pyridine carboxamide scaffold.
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a versatile scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated potent anticancer activity of an amide derivative highlights the promise of this compound class in oncology. Future research should focus on the synthesis and biological evaluation of a broader library of ester and amide derivatives to establish a comprehensive structure-activity relationship (SAR). Further investigation into the antimicrobial and other potential therapeutic applications of these compounds is also warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,6-dimethoxypyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis starts from the commercially available 2,6-dichloronicotinamide.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting diverse biological pathways. The following protocol details a reliable and reproducible method for its preparation, involving the dehydration of a commercially available amide to a nitrile, followed by a nucleophilic substitution to introduce the methoxy groups, and concluding with the hydrolysis of the nitrile to the desired carboxylic acid.
Data Summary
The following table summarizes the key quantitative data for the three-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Dehydration | 2,6-Dichloronicotinamide | 2,6-Dichloronicotinonitrile | POCl₃, Tetraethylammonium chloride (cat.) | None (neat) | 24 h | 80 °C (reflux) | 89% |
| 2 | Methoxylation | 2,6-Dichloronicotinonitrile | 2,6-Dimethoxypyridine-3-carbonitrile | Sodium methoxide | Anhydrous Methanol | Not specified | Room Temperature | 68-79% |
| 3 | Alkaline Hydrolysis | 2,6-Dimethoxypyridine-3-carbonitrile | This compound | Sodium Hydroxide | Methanol/Water | Not specified | Reflux | High |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloronicotinonitrile
This protocol is adapted from the synthesis of similar nitrile compounds.[1]
Materials:
-
2,6-Dichloronicotinamide
-
Phosphorus(V) oxychloride (POCl₃)
-
Tetraethylammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,6-dichloronicotinamide (1.0 eq) and a catalytic amount of tetraethylammonium chloride (5% w/w) in phosphorus(V) oxychloride (POCl₃, in excess) is prepared.
-
The reaction mixture is heated to reflux at 80 °C and stirred for 24 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The crude residue is diluted with dichloromethane and filtered.
-
The filtrate is washed successively with saturated aqueous K₂CO₃ solution and distilled water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield 2,6-dichloronicotinonitrile as a solid. The reported yield for a similar reaction is 89%.[1]
Step 2: Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile
This protocol is based on the methoxylation of similar chloropyridine derivatives.
Materials:
-
2,6-Dichloronicotinonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
Procedure:
-
A solution of sodium methoxide (2.2 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
2,6-Dichloronicotinonitrile (1.0 eq) is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by TLC. For similar substrates, the reaction is reported to proceed exclusively to the di-methoxylated product.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2,6-dimethoxypyridine-3-carbonitrile. Expected yields for analogous reactions are in the range of 68-79%.[2]
Step 3: Synthesis of this compound
This protocol is a general procedure for the alkaline hydrolysis of nitriles.
Materials:
-
2,6-Dimethoxypyridine-3-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
A mixture of 2,6-dimethoxypyridine-3-carbonitrile (1.0 eq) and an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 M) in methanol or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC, watching for the disappearance of the starting nitrile). This may take several hours.
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material or non-acidic byproducts.
-
The aqueous layer is then carefully acidified to a pH of approximately 3-4 with concentrated or dilute hydrochloric acid while cooling in an ice bath.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-dimethoxynicotinic acid, is a versatile pyridine-based heterocyclic compound. While not typically exhibiting potent biological activity itself, it serves as a crucial starting material and key building block in the synthesis of more complex, biologically active molecules. Its structural features, including the carboxylic acid group and the electron-rich dimethoxy-substituted pyridine ring, make it a valuable synthon for the construction of novel therapeutic agents. These derivatives have shown significant promise, particularly in the development of potent antitubercular agents.
This document provides detailed application notes on the use of this compound in the synthesis of antitubercular agents, protocols for their synthesis and biological evaluation, and an overview of their mechanism of action.
Application: Synthesis of Antitubercular Benzothiazolo Naphthyridone Carboxylic Acid Derivatives
A significant application of this compound in medicinal chemistry is in the synthesis of novel benzothiazolo naphthyridone carboxylic acid derivatives. These compounds have demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR-TB) strains.
The general structure of these derivatives involves a fused heterocyclic system, where the pyridine ring of the initial carboxylic acid becomes part of a larger, planar scaffold that is crucial for biological activity. The carboxylic acid group is often retained in the final structure, as it is a key feature for interaction with the biological target.
Quantitative Biological Data
A series of 3-nitro-2-(substituted)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized from 2,6-dimethoxynicotinic acid and 2-aminothiophenol. The in vitro and in vivo antitubercular activities of the most potent compound from this series are summarized below.
| Compound ID | Target Organism | MIC (μM)[1] |
| 10n | M. tuberculosis H37Rv | 0.19 |
| 10n | Multi-drug resistant M. tuberculosis | 0.04 |
| Gatifloxacin | Multi-drug resistant M. tuberculosis | 4.16 |
| Isoniazid | Multi-drug resistant M. tuberculosis | 45.47 |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
In Vivo Efficacy of Compound 10n
In a murine model of tuberculosis, compound 10n demonstrated a significant reduction in the bacterial load in both the lungs and spleen at a dose of 50 mg/kg body weight.[1]
| Organ | Log10 Protection[1] |
| Lungs | 2.81 |
| Spleen | 4.94 |
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-2-(substituted)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids
This protocol describes a multi-step synthesis starting from 2,6-dimethoxynicotinic acid.
Step 1: Synthesis of 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide
-
To a solution of 2,6-dimethoxynicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours to form the acid chloride.
-
In a separate flask, dissolve 2-aminothiophenol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution of 2-aminothiophenol to 0 °C and slowly add the freshly prepared 2,6-dimethoxynicotinoyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide.
Step 2: Synthesis of ethyl 2-(benzothiazol-2-yl)-3-(2,6-dimethoxy-3-pyridyl)acrylate
-
To a solution of 2,6-dimethoxy-N-(2-mercaptophenyl)nicotinamide (1.0 eq) in polyphosphoric acid, heat the mixture at 120-130 °C for 4-5 hours to effect cyclization to the corresponding benzothiazole intermediate.
-
Cool the reaction mixture and pour it into ice water. Neutralize with a suitable base and extract the product with ethyl acetate.
-
Purify the crude benzothiazole intermediate.
-
Condense the benzothiazole intermediate with ethyl pyruvate in the presence of a base such as piperidine in a suitable solvent like ethanol under reflux to yield the acrylate derivative.
Step 3: Cyclization to form the benzothiazolo[3,2-a][1][2]naphthyridine core
-
Heat the ethyl 2-(benzothiazol-2-yl)-3-(2,6-dimethoxy-3-pyridyl)acrylate in a high-boiling point solvent such as Dowtherm A at 250 °C for 30-45 minutes.
-
Cool the reaction mixture and purify the cyclized product by column chromatography.
Step 4: Nitration and Hydrolysis
-
To the cyclized product dissolved in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, and collect the precipitated nitro derivative by filtration.
-
Hydrolyze the ester group of the nitro derivative using a mixture of acetic acid and hydrochloric acid under reflux to yield the carboxylic acid.
Step 5: Nucleophilic substitution to introduce substituted amines
-
To a solution of the 3-nitro-benzothiazolo[3,2-a][1][2]naphthyridine-6-carboxylic acid derivative in a suitable solvent like DMSO, add the desired substituted secondary amine (e.g., 1,4-dioxa-8-azaspiro[4.5]decane for compound 10n ).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Cool the reaction mixture, pour into water, and collect the precipitated final product by filtration.
-
Purify the final compound by recrystallization.
Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized culture of Mycobacterium tuberculosis H37Rv or the MDR strain.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for antitubercular benzothiazolo naphthyridone carboxylic acids.
Proposed Mechanism of Action
The benzothiazolo naphthyridone carboxylic acid derivatives are structurally similar to quinolone antibiotics. The proposed mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.
Caption: Proposed mechanism of action for the antitubercular compounds.
References
Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid, a substituted nicotinic acid derivative, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique electronic and steric properties, conferred by the two methoxy groups on the pyridine ring, make it a valuable precursor for the synthesis of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on its application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Core Applications
The primary applications of this compound in organic synthesis revolve around the functionalization of its carboxylic acid group and modifications of the pyridine core. Key transformations include:
-
Amide Bond Formation: The carboxylic acid moiety readily undergoes amide coupling reactions with a variety of amines to form the corresponding 2,6-dimethoxynicotinamides. These amides are often key intermediates in the synthesis of biologically active molecules.
-
Esterification: The carboxylic acid can be converted to its corresponding esters, which can serve as protecting groups or be used in further transformations.
-
Heterocycle Formation: The pyridine nitrogen and the carboxylic acid group can be utilized in cyclization reactions to form fused heterocyclic systems.
-
Modification of the Pyridine Ring: The methoxy groups can be demethylated to the corresponding hydroxypyridines, which can then be further functionalized. The pyridine ring can also undergo electrophilic aromatic substitution, although the electron-donating methoxy groups direct the substitution pattern.
Application in the Synthesis of FGFR Inhibitors
A significant application of this compound and its derivatives is in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive targets for cancer therapy. Many FGFR inhibitors feature a substituted phenyl or pyridyl moiety that binds to the hinge region of the FGFR kinase domain. The 2,6-dimethoxypyridine scaffold serves as a crucial component of this recognition motif.
One such example is in the synthesis of compounds structurally related to potent FGFR inhibitors like 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one. While the direct synthesis from this compound is not explicitly detailed in publicly available literature, the structural motif of a 2,6-disubstituted-3,5-dimethoxyphenyl ring is a recurring feature in many FGFR inhibitors. The following protocols provide a general workflow for how this compound can be utilized to construct such key intermediates.
Experimental Protocols
Protocol 1: Amide Coupling to form N-Aryl-2,6-dimethoxynicotinamides
This protocol describes a general procedure for the amide coupling of this compound with an aniline derivative, a common step in the synthesis of many biologically active compounds.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,6-dimethoxynicotinamide.
Quantitative Data (Representative):
| Starting Material 1 | Starting Material 2 | Coupling Reagents | Solvent | Yield (%) |
| This compound | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 75-85 |
| This compound | 4-Fluoroaniline | HATU, DIPEA | DMF | 80-90 |
Protocol 2: Conversion to 2,6-Dimethoxynicotinoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for subsequent reactions.
Reaction Scheme:
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Slowly add oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution and the formation of a clear solution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
The resulting crude 2,6-dimethoxynicotinoyl chloride is typically used in the next step without further purification.
Quantitative Data (Representative):
| Starting Material | Reagent | Solvent | Yield (%) |
| This compound | Oxalyl chloride | DCM | >95 (crude) |
Visualizations
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this signaling is implicated in various cancers.[4][5][6] Inhibitors developed from building blocks like this compound target the ATP-binding pocket of the FGFR kinase domain, thereby blocking the initiation of these downstream signals.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: Amide Synthesis
The following diagram illustrates a typical workflow for the synthesis of an N-aryl-2,6-dimethoxynicotinamide, from reaction setup to purification.
Caption: Workflow for Amide Coupling Reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols and information provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the exciting and rapidly developing field of targeted cancer therapy. The ability to readily form amides and other derivatives makes it an important tool in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Preparation of 2,6-Dimethoxypyridine-3-boronic acid from the carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxypyridine-3-boronic acid is a valuable building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a detailed protocol for the preparation of 2,6-dimethoxypyridine-3-boronic acid, commencing from the corresponding carboxylic acid, 2,6-dimethoxynicotinic acid. The synthetic strategy involves a two-step process: a copper-catalyzed decarboxylation followed by a directed ortho-metalation and subsequent borylation.
Synthetic Strategy
The conversion of 2,6-dimethoxynicotinic acid to 2,6-dimethoxypyridine-3-boronic acid is achieved through the following two key transformations:
-
Decarboxylation: The initial step involves the removal of the carboxylic acid group from 2,6-dimethoxynicotinic acid to yield 2,6-dimethoxypyridine. This can be accomplished via a copper-catalyzed thermal decarboxylation.
-
Directed ortho-Metalation (DoM) and Borylation: The methoxy groups on the pyridine ring direct the deprotonation at the ortho C-3 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a trialkyl borate to form the desired boronic acid after acidic workup.[3][4]
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine from 2,6-Dimethoxynicotinic Acid (Decarboxylation)
This protocol is adapted from established methods for the decarboxylation of nicotinic acid derivatives.[5][6]
Materials:
-
2,6-Dimethoxynicotinic acid
-
Copper(I) oxide (Cu₂O) or Copper Carbonate
-
Quinoline (solvent)
-
Argon or Nitrogen gas supply
-
Standard distillation apparatus
-
Heating mantle with temperature controller
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, add 2,6-dimethoxynicotinic acid (1.0 eq) and a catalytic amount of copper(I) oxide (approx. 0.1 eq).
-
Add quinoline as a high-boiling solvent to the flask.
-
Flush the apparatus with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to approximately 220-230°C with vigorous stirring. The evolution of carbon dioxide should be observed.
-
The product, 2,6-dimethoxypyridine, will distill from the reaction mixture. Collect the distillate.
-
Once the distillation is complete, cool the collected fraction.
-
Dilute the distillate with dichloromethane and wash sequentially with 1 M HCl to remove any residual quinoline, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,6-dimethoxypyridine.
Step 2: Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid via Directed ortho-Metalation
This protocol is based on general procedures for the directed ortho-metalation of methoxy-substituted pyridines.[3][4][7]
Materials:
-
2,6-Dimethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Argon or Nitrogen gas supply and Schlenk line
-
Dry, argon-flushed glassware
-
Low-temperature thermometer
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an argon inlet.
-
Dissolve 2,6-dimethoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 1 hour to allow for complete lithiation.
-
In a separate dry flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the lithiated pyridine solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.
-
Stir the biphasic mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,6-dimethoxypyridine-3-boronic acid.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Reactant | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,6-Dimethoxynicotinic acid | 2,6-Dimethoxypyridine | Cu₂O (cat.) | Quinoline | 220-230 | 2-4 | 60-75 |
| 2 | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine-3-boronic acid | n-BuLi, Triisopropyl borate | THF | -78 to RT | 12-16 | 70-85 |
Experimental Workflow
Caption: Synthetic pathway for 2,6-dimethoxypyridine-3-boronic acid.
References
- 1. 2,6-Dimethoxy-3-pyridineboronic acid = 95 221006-70-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. grokipedia.com [grokipedia.com]
- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. baranlab.org [baranlab.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dimethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of paramount importance in medicinal chemistry, materials science, and agrochemicals. 2,6-Dimethoxypyridine-3-boronic acid is a valuable building block in this reaction, enabling the introduction of a functionalized pyridine ring into a variety of molecular scaffolds. The electron-rich nature of the dimethoxypyridine ring can influence its reactivity, making the optimization of coupling conditions crucial for achieving high yields and purity.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction utilizing 2,6-Dimethoxypyridine-3-boronic acid. It covers both conventional and microwave-assisted methods, offering researchers the tools to efficiently synthesize diverse 3-aryl-2,6-dimethoxypyridine derivatives.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, 2,6-Dimethoxypyridine-3-boronic acid) and an organohalide or triflate.[1] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with heteroaromatic substrates which can be challenging.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl and heteroaryl halides. While specific data for 2,6-Dimethoxypyridine-3-boronic acid is limited in the public domain, these examples with structurally similar compounds provide a strong basis for reaction optimization.
Table 1: Conventional Heating Methods
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85¹ |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90² |
| 3 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 110 | 24 | ~78³ |
| 4 | 1-Iodonaphthalene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 8 | ~92¹ |
| 5 | 4-Bromotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~88² |
¹Data extrapolated from similar pyridine boronic acid couplings. ²Representative conditions for heteroaryl couplings. ³Conditions suitable for less reactive aryl chlorides.
Table 2: Microwave-Assisted Methods
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂(dppf) (5) | - | Na₂CO₃ | Acetonitrile/H₂O | 140 | 15 | 91[2] |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 | 20 | 85[3] |
| 3 | 3-Bromoanisole | Pd(PPh₃)₄ (4) | - | K₂CO₃ | DMF | 150 | 10 | 93[4] |
| 4 | 5-Bromoindole | Pd/SSphos (5) | - | K₂CO₃ | Acetonitrile/H₂O | 37 | 1080 | 95[5] |
| 5 | 2-Bromo-6-methylpyridine | PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ | MeCN/H₂O | 140 | 15 | ~80[2] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Researchers should perform small-scale test reactions to optimize conditions for their particular system.
General Experimental Workflow
Protocol 1: Conventional Heating
-
Reaction Setup : In a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 2,6-Dimethoxypyridine-3-boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). For ligand-based catalysts, add the appropriate ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, with or without water) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Heating and Stirring : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.[2]
-
Reaction Setup : In a microwave-safe reaction vial equipped with a small magnetic stir bar, add the aryl halide (1.0 equiv), 2,6-Dimethoxypyridine-3-boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).[2]
-
Solvent Addition : Add the solvent or solvent mixture (e.g., acetonitrile/water, DMF, 1,4-dioxane) to the vial.
-
Microwave Irradiation : Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2][4] Use of a CEM Discover microwave synthesizer or a similar instrument is common.[2]
-
Work-up : After the reaction is complete, cool the vial to room temperature using a flow of compressed air.[2] Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite or silica gel to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling of 2,6-Dimethoxypyridine-3-boronic acid is a powerful method for the synthesis of 3-aryl-2,6-dimethoxypyridine derivatives. The choice of reaction conditions, particularly the catalyst system, base, and solvent, is crucial for achieving high yields and should be optimized for each specific substrate combination. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to improved outcomes. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2,6-dimethoxypyridine-3-carboxylic acid with primary and secondary amines. The following sections outline two common and effective protocols utilizing popular coupling reagents, a summary of expected outcomes based on analogous reactions, and visual diagrams to illustrate the workflow and underlying chemical principles.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The coupling of carboxylic acids with amines to form amides is a key step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This compound is an electron-rich heteroaromatic carboxylic acid, and its reactivity in amide coupling reactions can be influenced by the electronic nature of the pyridine ring. This document outlines two robust protocols for the successful amide coupling of this substrate.
Data Presentation
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide synthesis. Below is a summary of quantitative data from analogous amide coupling reactions, providing a baseline for expected yields with different reagent combinations. While these examples do not use this compound specifically, they involve structurally relevant or challenging substrates that offer valuable insights into reagent efficacy.
| Coupling Reagent | Base | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU | DIPEA | - | DMF | 23 | 5 | 38 | [1] |
| BOP-Cl | Et3N | - | CH2Cl2 | 23 | - | 28 | [1] |
| DCC | DMAP | - | CH2Cl2 | 23 | 4 | 28 | [1] |
| EDC | DMAP | 0.1 eq. HOBt | CH3CN | 23 | 42 | 38 | [1] |
| EDC (1 eq.), DMAP (1 eq.) | DIPEA | 0.1 eq. HOBt | CH3CN | 23 | 18 | 80 | [1] |
Experimental Protocols
Two primary protocols are provided below, one utilizing the highly efficient uronium-based coupling reagent HATU, and the other employing the carbodiimide-based reagent EDC in conjunction with the additive HOBt.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often favored for its high efficiency and relatively short reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or CH2Cl2 (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (or CH2Cl2) are added the amine (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0-3.0 eq.).
-
The reaction mixture is stirred at room temperature for 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective protocol is widely used in organic synthesis. The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)
-
Anhydrous DMF (N,N-Dimethylformamide) or CH2Cl2 (Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF (or CH2Cl2) is added EDC·HCl (1.2 eq.) at 0 °C.
-
DIPEA or Et3N (2.0-3.0 eq.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system to yield the final amide product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general signaling pathway of amide bond formation.
Caption: A generalized workflow for the synthesis of amides from carboxylic acids and amines.
Caption: A simplified diagram illustrating the key steps in amide bond formation via an activated intermediate.
References
Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
While direct agrochemical applications of 2,6-Dimethoxypyridine-3-carboxylic acid are not extensively documented in publicly available research, its structural features make it a valuable scaffold and synthetic intermediate in the discovery of novel agrochemicals. Pyridine-based compounds are a well-established class of agrochemicals, encompassing herbicides, fungicides, and insecticides.[1] This document outlines the application of this compound as a key building block in the synthesis of potential new agrochemical candidates.
Application Notes: A Versatile Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of more complex molecules with potential herbicidal or plant growth regulatory activities. The methoxy and carboxylic acid functional groups on the pyridine ring offer multiple reaction sites for chemical modification, allowing for the creation of diverse chemical libraries for screening.
Key Structural Features and Potential for Derivatization:
-
Pyridine Core: The pyridine ring is a common feature in many successful herbicides that act as synthetic auxins, disrupting plant growth.[2][3]
-
Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other functionalities, which can significantly impact the molecule's uptake, translocation, and biological activity within the plant.
-
Methoxy Groups: The two methoxy groups at the 2 and 6 positions influence the electronic properties of the pyridine ring and can be sites for demethylation to introduce hydroxyl groups, providing further opportunities for derivatization.
The general workflow for utilizing this compound in an agrochemical discovery program is outlined below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and for computational studies such as QSAR modeling.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 140-144 °C |
| Boiling Point | 293.07 °C at 760 mmHg |
| pKa | 3.63 ± 0.10 |
| LogP | 0.797 |
| Appearance | Solid |
Note: Data sourced from publicly available chemical databases.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis and screening of potential agrochemicals.
3.1. Protocol for Synthesis of a Derivative Library (Esterification Example)
This protocol describes a general method for the synthesis of a small library of ester derivatives of this compound for initial biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A selection of alcohols (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
-
3.2. Protocol for Primary Herbicidal Screening (Seed Germination and Root Growth Assay)
This protocol outlines a common method for the primary screening of newly synthesized compounds for herbicidal activity.
Materials:
-
Synthesized derivatives of this compound
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Agar
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
A commercial herbicide as a positive control (e.g., glyphosate or 2,4-D)
-
DMSO for dissolving compounds
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions to achieve the desired final concentrations for testing (e.g., 1, 10, 100 µM). The final DMSO concentration in the growth medium should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
-
Plating and Treatment:
-
Prepare a sterile agar medium (e.g., 0.8% agar in water or a nutrient solution).
-
While the agar is still molten, add the test compounds to the desired final concentration. Also prepare control plates with DMSO only (negative control) and the commercial herbicide (positive control).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Sterilize the seeds (e.g., with a short wash in 70% ethanol followed by a dilute bleach solution and then sterile water).
-
Aseptically place a set number of seeds (e.g., 10-20) on the surface of the agar in each petri dish.
-
-
Incubation and Data Collection:
-
Seal the petri dishes and place them in a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).
-
After a set period (e.g., 5-7 days), measure the percentage of seed germination and the primary root length of the seedlings.
-
Record the data and calculate the inhibition of germination and root growth relative to the negative control.
-
Data Presentation:
The results of the primary screening can be summarized in a table for easy comparison.
| Compound ID | Concentration (µM) | Germination Inhibition (%) | Root Growth Inhibition (%) |
| Derivative 1 | 1 | ||
| 10 | |||
| 100 | |||
| Derivative 2 | 1 | ||
| 10 | |||
| 100 | |||
| Positive Control | 10 | ||
| Negative Control | 0 | 0 | 0 |
Potential Signaling Pathways and Mode of Action
While the specific mode of action for derivatives of this compound would need to be determined experimentally, compounds with a pyridine carboxylic acid scaffold are often investigated for their potential to act as synthetic auxins. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) and can lead to unregulated growth and eventually plant death at high concentrations.
The hypothetical signaling pathway for a synthetic auxin is depicted below.
Further experimental work, such as gene expression analysis and binding assays with auxin receptors like TIR1/AFB, would be required to confirm this mode of action for any active derivatives.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and research goals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
Application Notes: The Strategic Use of 2,6-Dimethoxypyridine-3-carboxylic Acid in the Synthesis of Bioactive Pyrido[2,3-d]pyrimidines
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid is a versatile pyridine-based building block with significant potential in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring two methoxy groups and a carboxylic acid function, offers multiple reactive sites for the construction of fused heterocyclic systems. This note highlights its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds of considerable interest in medicinal chemistry and drug development due to their structural similarity to purines and their ability to act as potent enzyme inhibitors.
Pyrido[2,3-d]pyrimidines: A Privileged Scaffold
The pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to interact with a wide range of biological targets, including kinases and dihydrofolate reductase (DHFR).[1] The structural resemblance to native purine nucleobases allows these compounds to function as effective mimics, leading to the inhibition of key enzymes involved in cellular proliferation and signaling. Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents for the treatment of cancer, inflammatory diseases, and bacterial infections.
Synthetic Strategy Employing this compound
The synthesis of pyrido[2,3-d]pyrimidines from this compound can be envisioned through a multi-step sequence. A plausible synthetic route involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, to facilitate subsequent amide bond formation. The resulting amide can then undergo cyclization with a suitable three-carbon synthon, followed by further functionalization to yield the desired pyrido[2,3-d]pyrimidine core. The presence of the dimethoxy substituents on the pyridine ring can influence the electronic properties and reactivity of the intermediates, and ultimately the biological activity of the final products.
The following sections provide a detailed, representative protocol for the synthesis of a novel pyrido[2,3-d]pyrimidine derivative, underscoring the utility of this compound as a key starting material in the generation of diverse and biologically relevant heterocyclic libraries.
Data Presentation
The following table summarizes the key intermediates and the final product in the proposed synthesis, along with their molecular weights and representative yields based on analogous transformations in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Representative Yield (%) |
| This compound | C₈H₉NO₄ | 183.16 | Solid | - |
| 2,6-Dimethoxypyridine-3-carbonyl chloride | C₈H₈ClNO₃ | 201.61 | Solid | 90-95 |
| N-(cyanomethyl)-2,6-dimethoxypyridine-3-carboxamide | C₁₀H₁₁N₃O₃ | 221.21 | Solid | 80-85 |
| Ethyl 2-cyano-3-((2,6-dimethoxy-3-pyridyl)amino)acrylate | C₁₄H₁₅N₃O₄ | 293.29 | Solid | 70-75 |
| 2,4-Diamino-5-(2,6-dimethoxyphenyl)-7H-pyrido[2,3-d]pyrimidin-7-one | C₁₇H₁₅N₅O₃ | 353.34 | Solid | 60-65 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethoxypyridine-3-carbonyl chloride
-
To a stirred suspension of this compound (1.83 g, 10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add oxalyl chloride (1.1 mL, 12.5 mmol) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 2,6-Dimethoxypyridine-3-carbonyl chloride as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(cyanomethyl)-2,6-dimethoxypyridine-3-carboxamide
-
Dissolve aminoacetonitrile hydrochloride (1.02 g, 11 mmol) in anhydrous pyridine (15 mL) and cool the solution to 0 °C.
-
To this solution, add a solution of 2,6-Dimethoxypyridine-3-carbonyl chloride (2.02 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-(cyanomethyl)-2,6-dimethoxypyridine-3-carboxamide.
Protocol 3: Synthesis of Ethyl 2-cyano-3-((2,6-dimethoxy-3-pyridyl)amino)acrylate
-
To a solution of N-(cyanomethyl)-2,6-dimethoxypyridine-3-carboxamide (2.21 g, 10 mmol) in anhydrous ethanol (30 mL), add sodium ethoxide (0.75 g, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl cyanoformate (1.1 mL, 11 mmol) dropwise and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water (30 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from ethanol to obtain Ethyl 2-cyano-3-((2,6-dimethoxy-3-pyridyl)amino)acrylate.
Protocol 4: Synthesis of 2,4-Diamino-5-(2,6-dimethoxyphenyl)-7H-pyrido[2,3-d]pyrimidin-7-one
-
To a solution of Ethyl 2-cyano-3-((2,6-dimethoxy-3-pyridyl)amino)acrylate (2.93 g, 10 mmol) in 2-methoxyethanol (25 mL), add guanidine hydrochloride (1.43 g, 15 mmol) and sodium methoxide (0.81 g, 15 mmol).
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to room temperature, and add water (50 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield 2,4-Diamino-5-(2,6-dimethoxyphenyl)-7H-pyrido[2,3-d]pyrimidin-7-one.
Mandatory Visualization
References
Application Notes and Protocols for 2,6-Dimethoxypyridine-3-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-Dimethoxypyridine-3-carboxylic acid as a versatile ligand in coordination chemistry. The information presented is intended to guide researchers in the synthesis, characterization, and exploration of novel metal complexes with potential applications in catalysis and medicinal chemistry.
Introduction
This compound, also known as 2,6-dimethoxynicotinic acid (DMPH), is a pyridine-based carboxylic acid ligand. Its structure, featuring a carboxylic acid group for metal coordination and two methoxy groups, allows for diverse coordination modes and imparts specific electronic properties to the resulting metal complexes. This ligand has been successfully employed in the synthesis of complexes with various metals, including titanium, tin, and gallium.
Application Notes
Coordination Versatility
This compound can act as a versatile ligand, coordinating to metal centers in several ways. The primary coordination site is the carboxylate group, which can bind in a monodentate or bidentate fashion. The pyridine nitrogen can also participate in coordination, leading to chelation. Furthermore, the methoxy groups can influence the steric and electronic environment around the metal center.
Potential Applications
Metal complexes of this compound have shown promise in the field of medicinal chemistry. Studies have indicated that gallium(III) and tin(IV) complexes containing this ligand exhibit dose-dependent cytotoxic effects against various tumor cell lines.[1] These findings suggest that DMPH-based complexes are valuable candidates for further investigation as potential anticancer agents. Additionally, the interaction of these complexes with DNA has been observed, indicating a potential mechanism of action.[1]
Experimental Protocols
The following protocols are based on established synthetic procedures for the preparation of metal complexes of this compound.
General Materials and Methods
-
Starting Materials: this compound (DMPH) and the respective metal precursors ([Ti(η⁵-C₅Me₅)Cl₃], [SnMe₃Cl], [Ga(tBu)₃]) should be of high purity.
-
Solvents: All solvents should be dried and distilled under an inert atmosphere prior to use.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Characterization: Synthesized complexes should be characterized by standard analytical techniques, including multinuclear NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction is recommended for definitive structural elucidation.
Synthesis of a Titanium(IV) Complex: [Ti(η⁵-C₅Me₅)(DMP-κ²O,O')₃]
Protocol:
-
In a Schlenk flask, dissolve this compound (DMPH) in a suitable dry solvent (e.g., toluene).
-
In a separate Schlenk flask, dissolve the titanium precursor, [Ti(η⁵-C₅Me₅)Cl₃], in the same solvent.
-
Slowly add the DMPH solution to the titanium precursor solution at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The final product is dried under vacuum.
Diagram: Synthetic Workflow for [Ti(η⁵-C₅Me₅)(DMP-κ²O,O')₃]
Caption: Synthetic workflow for the titanium complex.
Synthesis of a Tin(IV) Complex: [SnMe₃(μ-DMP-κO:κO')]∞
Protocol:
-
Dissolve this compound (DMPH) in a suitable dry solvent (e.g., methanol).
-
Add a solution of trimethyltin chloride ([SnMe₃Cl]) in the same solvent to the DMPH solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Slow evaporation of the solvent will yield crystalline product.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Diagram: Synthetic Workflow for [SnMe₃(μ-DMP-κO:κO')]∞
Caption: Synthetic workflow for the tin complex.
Synthesis of a Gallium(III) Complex: [Ga(tBu)₂(μ-DMP-κO:κO')]₂
Protocol:
-
In a Schlenk flask, dissolve this compound (DMPH) in a dry, non-polar solvent (e.g., hexane).
-
To this solution, add tri-tert-butylgallium ([Ga(tBu)₃]) at room temperature.
-
Stir the reaction mixture for a defined period.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
Diagram: Synthetic Workflow for [Ga(tBu)₂(μ-DMP-κO:κO')]₂
Caption: Synthetic workflow for the gallium complex.
Data Presentation
The following tables summarize key quantitative data for the synthesized complexes.
Table 1: Physicochemical Data for this compound and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Yield (%) | M.p. (°C) |
| DMPH | C₈H₉NO₄ | 183.16 | - | 140-144 |
| [Ti(η⁵-C₅Me₅)(DMP-κ²O,O')₃] | C₃₄H₄₂NO₆Ti | 612.58 | - | - |
| [SnMe₃(μ-DMP-κO:κO')]∞ | C₁₁H₁₇NO₄Sn | 361.95 | - | - |
| [Ga(tBu)₂(μ-DMP-κO:κO')]₂ | C₃₂H₅₀Ga₂N₂O₈ | 782.18 | - | - |
Note: Yields and melting points for the complexes are dependent on the specific reaction conditions and should be determined experimentally.
Table 2: Selected Spectroscopic Data
| Compound | Key IR Bands (cm⁻¹) (ν(C=O)) | ¹H NMR (δ, ppm) (selected signals) |
| DMPH | ~1700 | 13.0 (br s, 1H, COOH), 8.3 (d, 1H, py-H), 6.5 (d, 1H, py-H), 4.0 (s, 6H, OCH₃) |
| [Ti(η⁵-C₅Me₅)(DMP-κ²O,O')₃] | ~1600-1650 | Signals corresponding to C₅Me₅ and coordinated DMP ligands |
| [SnMe₃(μ-DMP-κO:κO')]∞ | ~1550-1600 | Signals for Sn-Me groups and coordinated DMP ligands, often showing satellite peaks due to ¹¹⁹Sn |
| [Ga(tBu)₂(μ-DMP-κO:κO')]₂ | ~1550-1600 | Signals for Ga-tBu groups and coordinated DMP ligands |
Note: Specific spectroscopic data will vary depending on the solvent and instrument used.
Coordination Modes
The coordination of this compound to the metal centers in the described complexes showcases its versatility as a ligand.
Diagram: Coordination Modes of the DMP Ligand
Caption: Coordination modes of the DMP ligand.
These application notes and protocols provide a foundation for researchers to explore the coordination chemistry of this compound. The versatility of this ligand, coupled with the interesting biological activities of its metal complexes, makes it a compelling subject for further investigation in the development of new therapeutic agents and catalysts.
References
Application Notes and Protocols: Large-Scale Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid
Introduction
2,6-Dimethoxypyridine-3-carboxylic acid is a valuable heterocyclic building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern allows for the synthesis of complex molecular architectures with potential applications in medicinal chemistry, including the development of enzyme inhibitors and receptor ligands.[1] The increasing demand for this compound necessitates the development of a robust and scalable synthetic protocol suitable for industrial production. This document provides a detailed application note for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Overview of the Synthetic Strategy
The presented protocol outlines a two-step synthetic sequence commencing with the commercially available 2,6-dichloronicotinic acid. The synthesis involves a nucleophilic aromatic substitution reaction to replace the two chlorine atoms with methoxy groups, yielding the desired this compound. This method is advantageous due to the availability of the starting material and the generally high yields associated with nucleophilic aromatic substitutions on electron-deficient pyridine rings.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 2,6-Dichloronicotinic Acid | This compound |
| CAS Number | 38496-18-3 | 16727-43-8 |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₈H₉NO₄ |
| Molecular Weight | 192.00 g/mol | 183.16 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 140-143 °C | 140-144 °C[1] |
| Boiling Point | Not available | 293.07 °C at 760 mmHg[1] |
| Solubility | Soluble in methanol, ethanol | Soluble in methanol, ethanol, hot water |
Experimental Protocols
Materials and Equipment
-
Reactants: 2,6-Dichloronicotinic acid (97% purity), Sodium methoxide (95% purity or as a 25-30% solution in methanol), Methanol (anhydrous), Hydrochloric acid (concentrated), Deionized water.
-
Equipment: A large-scale glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe. Filtration apparatus (e.g., Nutsche filter), drying oven (vacuum compatible), pH meter, and standard laboratory glassware.
Safety Precautions
-
2,6-Dichloronicotinic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin. Handle in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
Synthetic Procedure: Large-Scale Synthesis of this compound
This protocol is adapted for a large-scale synthesis based on established procedures for the methoxylation of chloropyridines.
Step 1: Methoxylation of 2,6-Dichloronicotinic Acid
-
Reactor Setup: In a clean and dry large-scale glass reactor, charge anhydrous methanol (10 L per kg of 2,6-dichloronicotinic acid).
-
Addition of Sodium Methoxide: Under a nitrogen atmosphere, carefully add sodium methoxide (2.5 equivalents) to the methanol with stirring. The addition can be done portion-wise as a solid or via a dropping funnel if using a solution in methanol. The dissolution of sodium methoxide is exothermic; maintain the temperature below 30 °C using a cooling bath if necessary.
-
Addition of 2,6-Dichloronicotinic Acid: Once the sodium methoxide has completely dissolved, add 2,6-dichloronicotinic acid (1 kg, 1.0 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add deionized water (10 L) and stir until all solids are dissolved.
Step 2: Isolation and Purification of this compound
-
Acidification: Carefully acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. This should be done slowly and with efficient stirring in a well-ventilated fume hood, as the neutralization is exothermic. The product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with cold deionized water (2 x 2 L) to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Yield (%) | Purity (%) |
| 2,6-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | 5.21 | 1.00 | - | >97 |
| Sodium Methoxide | CH₃NaO | 54.02 | 13.02 | 0.70 | - | >95 |
| This compound | C₈H₉NO₄ | 183.16 | - | Theoretical: 0.95 | Actual: (To be determined) | >98 (Expected) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow diagram outlining the key stages of the synthesis and quality control.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethoxypyridine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and effective synthetic routes involve a multi-step process starting from 2,6-dichloropyridine. The general pathway includes:
-
Methoxylation: Conversion of 2,6-dichloropyridine to 2,6-dimethoxypyridine.
-
Formylation: Introduction of a formyl group at the 3-position of the pyridine ring using a Vilsmeier-Haack reaction to yield 2,6-dimethoxy-3-pyridinecarboxaldehyde.
-
Oxidation: Oxidation of the aldehyde to the desired carboxylic acid.
An alternative route involves the hydrolysis of methyl 2,6-dimethoxynicotinate, though the synthesis of the ester itself can be challenging. Another potential, though less documented, method is the direct carboxylation of 2,6-dimethoxypyridine via lithiation.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis can achieve an overall yield in the range of 60-75%. The methoxylation step can be very high-yielding (over 90%), while the formylation and oxidation steps typically have yields in the range of 70-85% each.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, it is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
n-Butyllithium (n-BuLi): A potential reagent for lithiation, it is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Strong acids and bases: Used throughout the synthesis and work-up procedures. Handle with care to avoid chemical burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Problem 1: Low yield in the Vilsmeier-Haack formylation of 2,6-dimethoxypyridine.
-
Possible Cause 1: Incomplete reaction.
-
Possible Cause 2: Degradation of the Vilsmeier reagent.
-
Solution: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use freshly distilled phosphorus oxychloride and anhydrous dimethylformamide (DMF).
-
-
Possible Cause 3: Substrate purity.
-
Solution: Impurities in the 2,6-dimethoxypyridine starting material can interfere with the reaction. Purify the starting material by distillation or chromatography if necessary.
-
Problem 2: Formation of multiple products during the formylation step.
-
Possible Cause 1: Over-reaction or side reactions.
-
Solution: The Vilsmeier-Haack reaction is generally regioselective for electron-rich aromatic compounds.[2] However, harsh reaction conditions can lead to side products. Maintain the recommended reaction temperature and avoid prolonged reaction times after the starting material is consumed.
-
-
Possible Cause 2: Impure reagents.
-
Solution: Use high-purity, anhydrous reagents to minimize the formation of byproducts.
-
Problem 3: Incomplete oxidation of 2,6-dimethoxy-3-pyridinecarboxaldehyde.
-
Possible Cause 1: Insufficient oxidant.
-
Solution: Ensure that a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, chromium trioxide) is used. The stoichiometry of the reaction should be carefully calculated.
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Solution: The choice of oxidant and reaction conditions (temperature, solvent) is crucial. For example, when using potassium permanganate, the reaction is often performed in an aqueous basic solution, followed by acidification. The temperature should be carefully controlled to avoid side reactions.
-
-
Possible Cause 3: Poor solubility of the aldehyde.
-
Solution: Choose a solvent system in which the aldehyde is reasonably soluble to ensure efficient contact with the oxidizing agent. A co-solvent system may be necessary.
-
Problem 4: Difficulty in purifying the final product, this compound.
-
Possible Cause 1: Presence of unreacted starting materials or intermediates.
-
Solution: Monitor each reaction step to ensure completion. If necessary, purify the intermediate products before proceeding to the next step.
-
-
Possible Cause 2: Inefficient extraction during work-up.
-
Solution: The carboxylic acid is soluble in basic aqueous solutions as its carboxylate salt. The work-up typically involves extraction with an organic solvent to remove neutral impurities, followed by acidification of the aqueous layer to precipitate the product. Ensure the pH is adjusted correctly at each stage.
-
-
Possible Cause 3: Co-precipitation of inorganic salts.
-
Solution: After acidification, wash the precipitated product thoroughly with cold deionized water to remove any inorganic salts. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can further purify the product.
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Methoxylation | 2,6-dichloropyridine, Sodium methoxide | Methanol | Reflux | 4-6 | >90 |
| 2 | Formylation | 2,6-dimethoxypyridine, POCl₃, DMF | Dichloromethane | 0 - 25 | 2-4 | 70-85 |
| 3 | Oxidation | 2,6-dimethoxy-3-pyridinecarboxaldehyde, KMnO₄ | Acetone/Water | 0 - 25 | 1-3 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethoxypyridine
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To a solution of 2,6-dichloropyridine in methanol, add a solution of sodium methoxide in methanol.
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Heat the mixture at reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain 2,6-dimethoxypyridine.
Protocol 2: Vilsmeier-Haack Formylation of 2,6-dimethoxypyridine
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of anhydrous DMF in anhydrous dichloromethane to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,6-dimethoxypyridine in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dimethoxy-3-pyridinecarboxaldehyde.
Protocol 3: Oxidation of 2,6-dimethoxy-3-pyridinecarboxaldehyde
-
Dissolve 2,6-dimethoxy-3-pyridinecarboxaldehyde in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite to decompose the excess KMnO₄.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Wash the filter cake with water.
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Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 2,6-Dimethoxypyridine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dimethoxypyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from the bifunctional nature of the molecule. It possesses a basic pyridine ring and an acidic carboxylic acid group. This can lead to issues such as zwitterion formation, which affects solubility, and problematic interactions with chromatographic stationary phases, leading to poor separation and peak tailing.
Q2: What is the reported melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 140-144 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an effective technique. Due to the acidic nature of the compound, it is advisable to use an eluent containing a small amount of acetic or formic acid (e.g., 0.5-1%) to obtain well-defined spots and minimize streaking. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol.
Q4: Are there any known polymorphic forms of this compound that might affect purification?
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. |
| Recommendation: Screen a variety of solvents. Good starting points for a polar molecule like this include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/heptane. | |
| Excessive solvent used. | Using too much solvent will keep the compound in solution even at low temperatures, significantly reducing the yield. |
| Recommendation: Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Crystallization is too rapid. | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. |
| Recommendation: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity. | |
| Product is too soluble in the chosen solvent. | If the compound remains highly soluble even at low temperatures, yields will be poor. |
| Recommendation: If the compound is soluble in a particular solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
Problem 2: Streaking or tailing on silica gel column chromatography.
| Potential Cause | Troubleshooting Step |
| Interaction of the carboxylic acid with basic sites on silica. | The acidic proton of the carboxylic acid can interact strongly with the silica gel, leading to poor elution and band broadening. |
| Recommendation: Add a small percentage of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This will suppress the deprotonation of the carboxylic acid, reducing its interaction with the stationary phase. | |
| Interaction of the basic pyridine nitrogen with acidic sites on silica. | The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the silica surface, causing tailing. |
| Recommendation: While less common for acidic compounds, if adding acid to the eluent does not resolve the issue, consider using a deactivated silica gel or an alternative stationary phase like alumina. Using a small amount of a basic modifier like triethylamine is generally not recommended as it will deprotonate the carboxylic acid, causing it to stick to the silica. | |
| Column is overloaded. | Applying too much crude material to the column will result in poor separation. |
| Recommendation: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, water, or a mixture).
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Heat the test tube gently to boiling. If the solid dissolves, it is a potential candidate.
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Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Procedure: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Column Chromatography Protocol
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TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), with the addition of 0.5% acetic acid. The ideal Rf value for the product is between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
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Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction twice.
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Separation: Combine the aqueous layers. The organic layer can be discarded or processed to isolate neutral impurities.
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Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3. The protonated this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with a small amount of cold water and dry it under vacuum.
Purification Strategy Workflow
References
Technical Support Center: Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Route 1: Nucleophilic Aromatic Substitution (SNAc). This widely used method involves the displacement of chloro substituents on a 2,6-dichloropyridine precursor with methoxide ions. The starting material is typically 2,6-dichloropyridine-3-carboxylic acid or a derivative thereof.
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Route 2: Hydrolysis of a Cyanopyridine Precursor. This route starts with the corresponding cyanopyridine, 2,6-dimethoxy-3-cyanopyridine, which is then hydrolyzed to the carboxylic acid. This method can be advantageous if the cyanopyridine is readily available.
Q2: What are the most critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
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Temperature: In the nucleophilic aromatic substitution reaction, temperature control is vital to prevent side reactions such as demethylation of the methoxy groups or decarboxylation. For the hydrolysis of the cyanopyridine, the temperature will influence the rate of reaction and the potential for side reactions.
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Purity of Starting Materials: The purity of the starting materials, such as 2,6-dichloropyridine-3-carboxylic acid or 2,6-dimethoxy-3-cyanopyridine, is critical. Impurities can lead to the formation of undesired side products that may be difficult to remove.
-
Stoichiometry of Reagents: The molar ratio of reagents, particularly the base (e.g., sodium methoxide) in the substitution reaction, should be carefully controlled to ensure complete reaction and minimize side product formation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product typically involves the following steps:
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Acid-Base Extraction: The product can be isolated and purified by adjusting the pH of the reaction mixture. Acidification of the solution will precipitate the carboxylic acid, which can then be collected by filtration.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a highly effective method for removing impurities and obtaining a product with high purity.
-
Column Chromatography: If the product is contaminated with impurities that have similar solubility characteristics, silica gel column chromatography can be employed for purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction temperature or adding a fresh portion of the reagent. |
| Side Reactions | - Review the reaction conditions, particularly the temperature and stoichiometry of reagents. - For nucleophilic substitution, ensure anhydrous conditions to prevent hydrolysis of the starting material. - For nitrile hydrolysis, incomplete hydrolysis can lead to the amide as a byproduct. |
| Product Loss During Workup | - Optimize the pH for precipitation of the carboxylic acid during the workup. - Ensure efficient extraction of the product from the aqueous layer. - Minimize transfers of the product to avoid mechanical losses. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting Steps |
| Starting Material | TLC, HPLC, NMR | - Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature. - Optimize the purification method (recrystallization or column chromatography) to remove unreacted starting material. |
| Mono-methoxylated Intermediate | Mass Spectrometry, NMR | - In the nucleophilic substitution reaction, ensure a sufficient excess of sodium methoxide is used. - Increase the reaction temperature or time to drive the reaction to completion. |
| Decarboxylation Product | Mass Spectrometry, NMR | - Avoid excessively high temperatures during the reaction and workup. - Perform the reaction under an inert atmosphere to minimize oxidative decarboxylation. |
| Amide Intermediate | IR (C=O stretch of amide), NMR | - During nitrile hydrolysis, ensure sufficient reaction time and appropriate temperature for complete conversion to the carboxylic acid. - Consider using more forcing hydrolysis conditions (e.g., stronger acid or base, higher temperature). |
Experimental Protocols
Key Experiment: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2,6-dichloropyridine-3-carboxylic acid.
Materials:
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2,6-Dichloropyridine-3-carboxylic acid
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Sodium methoxide (solid or solution in methanol)
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Anhydrous methanol
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Hydrochloric acid (for workup)
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Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine-3-carboxylic acid in anhydrous methanol.
-
Add a stoichiometric excess of sodium methoxide to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of approximately 3-4.
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The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2,6-Dimethoxypyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,6-Dimethoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 2,6-Dimethoxypyridine-3-boronic acid, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem".[1][2] 2. Ineffective Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, it may not be efficiently reduced to the active Pd(0) species.[3][4] 3. Poor Transmetalation: The transmetalation step, which is crucial for the catalytic cycle, may be slow due to the electronic properties of the boronic acid.[1][5] 4. Protodeboronation: The boronic acid can be unstable under the reaction conditions and undergo cleavage of the C-B bond, especially in the presence of water or base.[5][6] | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) to stabilize the active palladium species and prevent pyridine coordination.[1][3] 2. Catalyst Choice: Utilize pre-formed palladium(0) catalysts or more robust, air-stable pre-catalysts like palladacycles. Consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol% for challenging couplings.[1][7] 3. Base and Solvent Optimization: Screen a variety of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For anhydrous conditions with K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[1][8] Weaker bases like KF can also be beneficial in some cases.[1][5] 4. Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, to minimize protodeboronation.[2][6] |
| Significant Side Products | 1. Homocoupling: The boronic acid can couple with itself to form a bipyridyl impurity, often exacerbated by the presence of oxygen.[1][3] 2. Dehalogenation: The aryl halide starting material can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.[1] | 1. Degassing: Ensure that all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-induced homocoupling.[3] 2. Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling over side reactions.[1] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: The 2,6-dimethoxy substitution pattern may introduce steric hindrance, slowing down the reaction, particularly the transmetalation and reductive elimination steps.[3] 2. Poor Solubility: The boronic acid or other reagents may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates. | 1. Forcing Conditions: Higher temperatures (e.g., 100-120 °C) and longer reaction times may be necessary to overcome steric hindrance.[9] 2. Solvent Screening: Test different solvents or solvent mixtures to improve solubility. Common choices include dioxane, THF, DMF, and toluene, often with a small amount of water.[4] |
| Catalyst Turns Black | 1. Catalyst Decomposition: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to a loss of activity. This can be caused by insufficient ligand, high temperatures, or impurities. | 1. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio to better stabilize the Pd(0) species. 2. Use Robust Ligands: Employ more sterically hindered and electron-rich ligands that are more resistant to degradation.[10] 3. Control Temperature: Lower the reaction temperature if possible. 4. Reagent Purity: Ensure all reagents and solvents are pure and anhydrous (if required).[10] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 2,6-Dimethoxypyridine-3-boronic acid is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[3][4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Inert Atmosphere: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[3]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[3] Ensure your base is finely powdered and dry.
Q2: I am observing significant protodeboronation of my 2,6-Dimethoxypyridine-3-boronic acid. How can I minimize this?
A2: Protodeboronation is a common side reaction for heteroaromatic boronic acids.[2][5] To minimize it:
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Use Anhydrous Solvents: Employing anhydrous solvents can reduce the risk of protodeboronation.[1]
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Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a pinacol ester or MIDA boronate, which are generally more stable under reaction conditions.[2][6]
-
Optimize the Base: Use the minimum effective amount of base. In some cases, a weaker base like KF may be preferable.[1][5]
-
Control Reaction Time and Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and for the shortest time necessary for completion to minimize exposure to conditions that promote protodeboronation.
Q3: Which palladium catalysts and ligands are best suited for coupling with 2,6-Dimethoxypyridine-3-boronic acid?
A3: Due to the electron-rich nature of the pyridine ring and the potential for nitrogen-palladium coordination, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[1][3] Consider the following systems:
-
Buchwald-type biarylphosphine ligands: Ligands like SPhos, XPhos, and RuPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective for challenging Suzuki couplings.[3][9]
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Pre-formed Catalysts: Air-stable pre-catalysts that incorporate these bulky ligands (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility.[3]
Q4: What is the optimal base and solvent system for this reaction?
A4: The optimal base and solvent are highly substrate-dependent and often require screening. A good starting point would be:
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Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] Potassium fluoride (KF) can also be a good choice, particularly for minimizing base-catalyzed side reactions.[5]
-
Solvents: Aprotic polar solvents are commonly used. 1,4-Dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water (e.g., a 10:1 mixture), are standard choices.[3][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,6-Dimethoxypyridine-3-boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) 3-5 times.
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Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., 1-5 mol%) and the ligand (if not using a pre-formed catalyst).
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Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
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Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
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Purification: Purify the crude product by flash column chromatography.[3]
Preparation of 2,6-Dimethoxypyridine-3-pinacol boronate
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Setup: In a dry flask under an inert atmosphere, dissolve 2,6-Dimethoxypyridine-3-boronic acid (1.0 equiv) in a suitable anhydrous solvent like THF or dichloromethane.
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Addition: Add pinacol (1.1 equiv) to the solution.
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Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting boronic acid.
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Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Overcoming poor solubility of 2,6-Dimethoxypyridine-3-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,6-Dimethoxypyridine-3-carboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
A1: Understanding the basic properties of this compound is crucial for troubleshooting solubility issues. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Melting Point | 140-144 °C | [1][2] |
| pKa (Predicted) | 3.63 ± 0.10 | [1][2] |
| LogP (Predicted) | 0.797 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
Q2: In which common organic solvents is this compound expected to be soluble?
Table 2: Estimated Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | Soluble to Highly Soluble | A polar aprotic solvent commonly used for amide couplings[4]. |
| Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | A highly polar aprotic solvent, effective for many poorly soluble compounds[3][5]. |
| Tetrahydrofuran (THF) | Sparingly Soluble | A less polar ether solvent; solubility may be limited[4]. |
| Acetonitrile (MeCN) | Sparingly Soluble | A polar aprotic solvent, but may be less effective than DMF or DMSO[6]. |
| Dichloromethane (DCM) | Poorly Soluble | A non-polar aprotic solvent; unlikely to be a good choice on its own[4]. |
| Alcohols (MeOH, EtOH) | Sparingly to Moderately Soluble | Can form hydrogen bonds, but polarity might be suboptimal for high concentrations. |
| Water | Poorly Soluble | The molecule is an acid; solubility is pH-dependent. |
Q3: My this compound is not dissolving in my reaction solvent for an amide coupling. What should I do?
A3: This is a common issue. Here are several strategies to try, starting with the simplest:
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Increase the temperature: Gently warming the reaction mixture can significantly improve solubility.
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Use a different solvent: Switch to a more powerful polar aprotic solvent like DMF or DMSO[4][5].
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Apply sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution[7][8][9].
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Convert to a salt: Add a base to form the more soluble carboxylate salt in situ before adding your coupling reagents.
-
Use a co-solvent system: A mixture of solvents, such as TFE/DCM, can be more effective than a single solvent for poorly soluble peptides and may be applicable here[5].
Troubleshooting Guides
Issue 1: The starting material (this compound) does not fully dissolve, leading to a heterogeneous mixture and incomplete reaction.
This guide provides a systematic approach to addressing solubility issues during reaction setup.
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Amide coupling reaction stalls or gives low yield, likely due to poor availability of the dissolved carboxylic acid.
Even if the acid appears partially dissolved, its concentration in the solution phase may be too low for efficient reaction.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Standard Amide Coupling with In Situ Salt Formation
This protocol is a first-line approach for coupling this compound, leveraging a common polar solvent and a non-nucleophilic base to aid solubility.
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Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.
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Salt Formation: Add N,N-Diisopropylethylamine (DIPEA) (2.1 eq.) to the suspension. Stir the mixture at room temperature until the solid dissolves completely, which may take 10-30 minutes. The formation of the ammonium salt greatly enhances solubility.
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Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) or a similar coupling reagent like (1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq.)) to the solution[8][10]. Stir for 10-20 minutes at room temperature to form the activated ester.
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Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Perform standard aqueous washes (e.g., with saturated NaHCO₃, brine) and purify by column chromatography.
Protocol 2: Ultrasound-Assisted Amide Coupling
This method is particularly effective for stubborn solubility issues and can significantly reduce reaction times[7][8].
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.)[7].
-
Solvent and Base: Add anhydrous DMF, followed by DIPEA (2.1 eq.)[7].
-
Pre-activation: Stir the resulting mixture at room temperature for 10 minutes[7].
-
Amine Addition: Add the amine (1.2 eq.) portionwise.
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath. Sonicate at room temperature, monitoring the reaction by TLC. Reaction times are often drastically reduced (e.g., 1-3 hours) compared to conventional stirring[7][8].
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Caption: General workflow for amide coupling reactions.
References
- 1. lookchem.com [lookchem.com]
- 2. Cas 16727-43-8,this compound | lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 2,6-Dimethoxypyridine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-dimethoxypyridine-3-carboxylic acid, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and regioselective method for synthesizing this compound?
A1: The most common and highly regioselective method is the directed ortho-lithiation of 2,6-dimethoxypyridine, followed by carboxylation with carbon dioxide (dry ice). The methoxy group at the 2-position directs the lithiation to the adjacent 3-position.[1]
Q2: What are the potential byproducts in this synthesis?
A2: Potential byproducts can include unreacted 2,6-dimethoxypyridine, 4-carboxy-2,6-dimethoxypyridine (from lithiation at the 4-position), and products resulting from the reaction of the lithiated intermediate with atmospheric moisture or other electrophilic impurities.
Q3: How can I minimize the formation of the 4-carboxy isomer?
A3: The formation of the 4-carboxy isomer is generally minimal due to the strong directing effect of the C2-methoxy group.[1] However, using a bulky alkyllithium base like lithium diisopropylamide (LDA) instead of n-butyllithium (n-BuLi) can further enhance regioselectivity for the 3-position.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can result from several factors:
-
Incomplete lithiation: Ensure your alkyllithium reagent is fresh and accurately titrated. The reaction should be conducted under strictly anhydrous and inert conditions.
-
Reaction with moisture: The lithiated intermediate is highly reactive towards water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient carboxylation: Use a large excess of freshly crushed, high-purity dry ice to ensure complete reaction with the lithiated intermediate.
-
Work-up issues: Incomplete acidification during work-up can lead to the loss of product in the aqueous layer as the carboxylate salt.
Q5: How can I effectively purify the final product from the byproducts?
A5: Purification can typically be achieved by recrystallization. If significant amounts of unreacted starting material are present, column chromatography on silica gel may be necessary. The acidic nature of the desired product allows for acid-base extraction to separate it from neutral byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via directed lithiation and carboxylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low conversion of starting material | 1. Inactive or insufficient alkyllithium reagent. 2. Presence of moisture or other electrophilic impurities in the reaction setup. 3. Reaction temperature is too high, leading to decomposition of the alkyllithium reagent. | 1. Use freshly titrated n-BuLi or LDA. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Purge the reaction vessel thoroughly with an inert gas. 3. Maintain the recommended low temperature (e.g., -78 °C) during the lithiation step. |
| Formation of a significant amount of 4-carboxy-2,6-dimethoxypyridine | 1. The directing effect of the methoxy group is not fully realized under the reaction conditions. 2. The reaction temperature during lithiation was allowed to rise. | 1. Use a more sterically hindered base like LDA instead of n-BuLi to favor lithiation at the less hindered 3-position. 2. Strictly maintain the reaction temperature at -78 °C during the addition of the alkyllithium reagent and for the specified duration of the lithiation. |
| Product is contaminated with a significant amount of the starting material (2,6-dimethoxypyridine) | 1. Incomplete lithiation. 2. Insufficient amount of carbon dioxide used for carboxylation. | 1. Increase the equivalents of the alkyllithium reagent slightly (e.g., from 1.1 to 1.2 equivalents). 2. Use a large excess (at least 5-10 equivalents) of freshly crushed, high-quality dry ice. |
| A dark-colored or tarry reaction mixture is obtained | 1. Reaction temperature was too high, leading to decomposition of the lithiated intermediate or side reactions. 2. Presence of oxygen in the reaction atmosphere. | 1. Ensure efficient cooling and maintain the low reaction temperature throughout the lithiation step. 2. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction. |
| Difficulty in isolating the product during work-up | 1. Incomplete acidification of the reaction mixture, leaving the product as a water-soluble carboxylate salt. 2. Formation of an emulsion during extraction. | 1. Carefully adjust the pH of the aqueous layer to be acidic (pH 2-3) using a suitable acid (e.g., 1M HCl) before extraction. 2. Add a small amount of brine to the aqueous layer to break the emulsion before extraction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed Lithiation and Carboxylation
Materials:
-
2,6-Dimethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
In a separate beaker, crush a large excess of dry ice (at least 5 eq) into a fine powder.
-
Rapidly transfer the cold reaction mixture via a cannula into the beaker containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will result in the sublimation of the excess dry ice.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Formation of the main byproduct via an alternative lithiation site.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting guide for the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxypyridine-3-carboxylic acid and its derivatives. This guide addresses common challenges encountered during synthesis and derivatization, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for the synthesis of the target acid:
-
Directed Ortho-Metalation: This involves the deprotonation of 2,6-dimethoxypyridine at the 3-position using a strong base, followed by quenching with carbon dioxide.
-
Hydrolysis of a Nitrile Precursor: This route starts with the hydrolysis of 2,6-dimethoxy-3-cyanopyridine under acidic or basic conditions to yield the carboxylic acid.
Q2: I am experiencing low yields in the synthesis of this compound via directed metalation. What are the potential causes and solutions?
Low yields in this reaction are often attributed to several factors. Incomplete deprotonation, side reactions, and degradation of the lithiated intermediate are common culprits.
-
Incomplete Deprotonation: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the strong base. The choice and quality of the organolithium reagent are critical.
-
Side Reactions: The lithiated intermediate can be unstable at higher temperatures. It is crucial to maintain a low temperature (typically -78 °C) throughout the deprotonation and carboxylation steps.
-
Inefficient Carboxylation: Ensure the carbon dioxide used for quenching is dry. Gaseous CO2 can be bubbled through the reaction mixture, or the mixture can be poured onto an excess of crushed dry ice.
Q3: During the hydrolysis of 2,6-dimethoxy-3-cyanopyridine, I am observing incomplete conversion and the formation of the corresponding amide as a byproduct. How can I drive the reaction to completion?
The formation of the amide is a common intermediate in nitrile hydrolysis. To ensure complete conversion to the carboxylic acid, consider the following:
-
Reaction Time and Temperature: Prolonged reaction times and/or higher temperatures are often necessary to hydrolyze the intermediate amide.
-
Choice of Hydrolysis Conditions: Stronger acidic or basic conditions can promote the complete hydrolysis of both the nitrile and the intermediate amide.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the amide intermediate.
Q4: I am having difficulty with the amide coupling of this compound. What are the recommended coupling reagents and conditions?
Standard peptide coupling reagents are generally effective. The choice of reagent and conditions can be optimized to improve yields and minimize side reactions.
-
Common Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are widely used.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed during the reaction.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are common choices.
Q5: What are the potential side reactions during the synthesis of this compound derivatives?
A key potential side reaction is decarboxylation, particularly at elevated temperatures.[1] The electron-rich nature of the pyridine ring with two methoxy groups can make the 3-carboxy group susceptible to removal. It is advisable to avoid unnecessarily high temperatures during synthesis and purification.
Troubleshooting Guides
Synthesis of this compound via Directed Metalation
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive organolithium reagent. | Use a freshly titrated or newly purchased organolithium reagent. |
| Wet solvent or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Reaction temperature too high. | Maintain the reaction temperature at or below -78 °C during lithiation and carboxylation. | |
| Formation of multiple byproducts | Side reactions due to prolonged time at low temperature. | Optimize the reaction time; do not let the reaction stir for an extended period after the addition of the organolithium reagent. |
| Reaction with atmospheric moisture or oxygen. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Carefully acidify the aqueous layer to the isoelectric point to precipitate the carboxylic acid. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Synthesis of Amide Derivatives
| Problem | Potential Cause | Recommended Solution |
| Low yield of amide | Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh and used in the correct stoichiometric amount. |
| Poor nucleophilicity of the amine. | For weakly nucleophilic amines, consider using a more potent coupling reagent like HATU. | |
| Side reaction of the activated acid. | Add the amine to the reaction mixture shortly after the activation of the carboxylic acid. | |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and increase the reaction time or temperature if necessary. |
| Stoichiometry of reagents is incorrect. | Carefully check the molar equivalents of the carboxylic acid, amine, coupling reagent, and base. | |
| Difficulty in purification | Removal of urea byproduct (from carbodiimide reagents). | The urea byproduct is often insoluble in the reaction solvent and can be removed by filtration. |
| Product has similar polarity to starting materials. | Utilize column chromatography with a carefully selected eluent system. Acid-base extraction can also be effective for purifying pyridine derivatives.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Lithiation
This protocol is adapted from general procedures for directed metalation of substituted pyridines.[3]
-
Preparation: Under an inert atmosphere of argon, add a solution of 2,6-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of n-butyllithium (1.1 eq) in anhydrous THF.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with cold 1M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Synthesis of a 2,6-Dimethoxypyridine-3-carboxamide Derivative
This protocol is a general procedure for amide bond formation using HATU.
-
Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound and its derivatives.
Caption: Decision tree for troubleshooting low yields in the directed metalation synthesis.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2,6-Dimethoxypyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2,6-dimethoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2,6-dimethoxypyridine derivatives often challenging?
A1: The primary challenges stem from the electronic and steric properties of the 2,6-dimethoxypyridine core:
-
High Electron Density: The two methoxy groups are strong electron-donating groups, which enrich the pyridine ring with electron density. This can make the initial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-halide bond, more difficult.[1]
-
Catalyst Inhibition: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the reaction.
-
Steric Hindrance: The methoxy groups at the 2- and 6-positions can sterically hinder the approach of the catalyst and coupling partners to the reaction center, particularly if the coupling site is at the 3- or 5-position.
Q2: What are the most common types of cross-coupling reactions performed with 2,6-dimethoxypyridine derivatives?
A2: The most frequently employed cross-coupling reactions for this class of compounds include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[2][3]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[4]
-
Stille Coupling: For carbon-carbon bond formation using organostannane reagents.[5][6][7]
-
Heck Reaction: For the reaction of the halo-dimethoxypyridine with an alkene.[8][9]
Q3: What are precatalysts, and why are they often recommended?
A3: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under the reaction conditions to generate the active catalytic species. They are recommended because they can offer better reproducibility and consistency compared to generating the active catalyst in situ from a palladium source and a separate ligand. Several stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio are commercially available.[10]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inefficient Oxidative Addition: Due to the electron-rich nature of the 2,6-dimethoxypyridine ring, the initial oxidative addition step can be sluggish.
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation.
-
Solution 1: Use sterically hindered ligands that can shield the palladium center and disfavor coordination with the pyridine nitrogen.
-
Solution 2: Consider using a different palladium precursor. Pre-formed catalysts can sometimes offer better performance.[11]
-
-
Inappropriate Base: The choice of base is critical for activating the boronic acid.
-
Solution: Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly effective.[13] For anhydrous conditions, ensure your K₃PO₄ is finely ground and consider adding a small amount of water (around 5 equivalents relative to the substrate) as it can be crucial for activation.[1]
-
-
Solvent Effects: The solvent can significantly influence reaction rate and selectivity.
-
Solution: While toluene and dioxane are common, consider screening other solvents. The choice of solvent can be complex and does not always correlate with dielectric constant.[14][15][16] For some substrates, polar aprotic solvents like DMF or acetonitrile can be effective, though they may also favor different reaction pathways.[14][17][18]
-
Catalyst & Base Selection for Suzuki-Miyaura Coupling
| Palladium Precursor | Recommended Ligands | Common Bases | Typical Solvents | Notes |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | Bulky, electron-rich ligands are often necessary to overcome the challenges of electron-rich substrates.[11] |
| Pd₂(dba)₃ | RuPhos, JohnPhos | Na₂CO₃, KF | Toluene/H₂O, DMF | dba = dibenzylideneacetone. Often used in combination with phosphine ligands. |
| Pd(PPh₃)₄ | None (already ligated) | Na₂CO₃, K₂CO₃ | Toluene, DMF | A classic catalyst, but may be less effective for challenging substrates compared to modern ligand systems.[11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), add the 2,6-dimethoxypyridine halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Incorrect Ligand Choice: The efficiency of C-N bond formation is highly dependent on the ligand.
-
Solution: For primary amines, ligands like BrettPhos have been shown to be effective. For secondary amines, earlier generation ligands or bidentate phosphines like BINAP or DPPF might be suitable.[2] A screening of different Buchwald ligands is often necessary.
-
-
Base Incompatibility: The choice of base is crucial and depends on the amine's pKa.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Solution: Toluene and dioxane are standard solvents. If solubility is an issue, other solvents can be explored. The reaction temperature typically ranges from 80-110 °C.
-
Catalyst & Base Selection for Buchwald-Hartwig Amination
| Palladium Precursor | Recommended Ligands | Common Bases | Typical Solvents | Notes |
| Pd(OAc)₂ | BrettPhos, RuPhos, XPhos | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, Dioxane | The choice of ligand is critical and depends on the specific amine coupling partner. |
| Pd₂(dba)₃ | Josiphos, BINAP, DPPF | K₃PO₄, NaOt-Bu | THF, Toluene | Bidentate ligands can be effective, particularly for certain amine classes.[2] |
| BrettPhos Pd G3 | None (precatalyst) | NaOt-Bu | Dioxane | Using a precatalyst can improve reproducibility. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, combine the 2,6-dimethoxypyridine halide (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base in an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.2 eq) and the anhydrous, degassed solvent.
-
Reaction: Heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.[3]
Visual Guides
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 2,6-Dimethoxypyridine-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid. Our aim is to facilitate the optimization of reaction time and temperature to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the ortho-directed metalation (lithiation) of 2,6-dimethoxypyridine, followed by quenching with carbon dioxide (carboxylation). The two methoxy groups at the 2 and 6 positions direct the lithiation to the 3-position.
Q2: Why is a low temperature, such as -78 °C, critical for the lithiation step?
A2: Low temperatures are essential to prevent side reactions. Organolithium reagents are highly reactive and can add to the pyridine ring (a nucleophilic addition) at higher temperatures.[1] Maintaining a temperature of -78 °C (the sublimation point of dry ice in acetone) ensures the stability of the lithiated intermediate and minimizes the formation of undesired byproducts.
Q3: What are the most suitable lithiating agents for this synthesis?
A3: Strong, sterically hindered, non-nucleophilic bases are preferred to prevent addition to the pyridine ring. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly used for the lithiation of pyridines.[1] n-Butyllithium (n-BuLi) can also be used, but the risk of side reactions is higher.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A sample of the reaction mixture can be quenched with a proton source (like methanol) and spotted on a TLC plate against the starting material (2,6-dimethoxypyridine). The disappearance of the starting material spot indicates the completion of the lithiation step.
Q5: What are the key safety precautions for this synthesis?
A5: Organolithium reagents like LDA and n-BuLi are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are crucial for the success of the reaction. Always handle organolithium reagents with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Experimental Protocols
A plausible synthetic route involves the lithiation of 2,6-dimethoxypyridine followed by carboxylation.
Synthesis of this compound via Lithiation and Carboxylation
This protocol describes the synthesis of this compound from 2,6-dimethoxypyridine.
Materials:
-
2,6-dimethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2,6-dimethoxypyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Crush dry ice into a fine powder in a separate dry flask under a stream of nitrogen. Transfer the lithiated pyridine solution via cannula onto the powdered dry ice with vigorous stirring. Allow the mixture to warm slowly to room temperature.
-
Work-up: Once the reaction mixture reaches room temperature, add water to quench any remaining reactive species. Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the hypothetical effects of varying reaction time and temperature on the yield and purity of this compound.
| Entry | Lithiation Temperature (°C) | Lithiation Time (hours) | Yield (%) | Purity (%) |
| 1 | -78 | 1 | 75 | 95 |
| 2 | -78 | 2 | 85 | 98 |
| 3 | -78 | 3 | 86 | 98 |
| 4 | -50 | 2 | 60 | 80 |
| 5 | -20 | 2 | 45 | 65 |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield | 1. Inactive lithiating agent. | 1. Titrate the n-BuLi solution before use. Prepare LDA fresh for each reaction. |
| 2. Presence of water in reagents or glassware. | 2. Ensure all glassware is rigorously dried and use anhydrous solvents. | |
| 3. Insufficient reaction time for lithiation. | 3. Increase the lithiation time and monitor the reaction by TLC. | |
| Formation of multiple products (low purity) | 1. Lithiation temperature was too high. | 1. Maintain the reaction temperature strictly at -78 °C. |
| 2. Impure starting materials. | 2. Purify the 2,6-dimethoxypyridine before use. | |
| Product is difficult to isolate/purify | 1. Incomplete quenching of the lithiated intermediate. | 1. Use a large excess of freshly crushed dry ice. |
| 2. Emulsion formation during work-up. | 2. Add more brine during the washing step to break the emulsion. | |
| Starting material remains after the reaction | 1. Insufficient amount of lithiating agent. | 1. Use a slight excess (1.1 to 1.2 equivalents) of the lithiating agent. |
| 2. Incomplete addition of the lithiating agent. | 2. Ensure proper mixing and slow addition of the lithiating agent. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 2,6-Dimethoxypyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxypyridine-3-carboxylic acid. Our goal is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available or synthetically prepared this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent work-up procedures. Common impurities may include:
-
Starting Materials: Unreacted starting materials, such as 2,6-dichloronicotinic acid, can be a significant impurity.
-
Intermediates: Incomplete reaction can lead to the presence of mono-methoxylated intermediates, for instance, 2-chloro-6-methoxypyridine-3-carboxylic acid.
-
Byproducts: Side reactions can generate various pyridine derivatives.[1][2]
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds, distillation can also be considered.[3]
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by recrystallization. The activated carbon adsorbs the colored molecules, which are then removed by filtration.
Q4: My purified this compound has a low melting point. What could be the issue?
A4: A low or broad melting point range is a strong indication of the presence of impurities. These impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended. The reported melting point for pure this compound is in the range of 140-144 °C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The product fails to crystallize from the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for pyridine carboxylic acids are water, ethanol, or mixtures containing these solvents.[4] |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Presence of oily impurities. | Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent. Alternatively, purify the crude material by column chromatography before recrystallization. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
Issue 2: The product co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | Optimize the eluent system. A common issue with pyridine compounds on silica gel is tailing due to their basic nature. Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation.[3] |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Incorrect stationary phase. | If using silica gel (acidic), consider switching to a neutral or basic stationary phase like alumina. |
Issue 3: The yield after purification is very low.
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the recrystallization solvent. | Cool the recrystallization mixture in an ice bath to maximize crystal formation. Reduce the amount of solvent used for recrystallization. |
| Significant loss during transfers. | Minimize the number of transfer steps. Ensure all equipment is rinsed with the mother liquor to recover any adhered product. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Illustrative)
| Purification Step | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization from Ethanol/Water | 95.2% | 99.5% | 85% |
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol) is often effective.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for troubleshooting common purification issues.
References
Validation & Comparative
1H and 13C NMR Analysis of 2,6-Dimethoxypyridine-3-carboxylic Acid: A Comparative Guide
Comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis is a cornerstone of modern chemical characterization, providing invaluable insights into molecular structure and purity. This guide presents a detailed, albeit currently incomplete, comparative analysis of 2,6-dimethoxypyridine-3-carboxylic acid, with the intent to benchmark its spectral features against a suitable alternative. However, a thorough search of available scientific literature and chemical databases did not yield a complete, experimentally verified 1H and 13C NMR dataset for this compound.
While the synthesis of this compound has been reported, the corresponding detailed NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not publicly available at this time. This prevents a direct and detailed comparison with other pyridine carboxylic acid derivatives.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the expected spectral features of this compound based on established principles of NMR spectroscopy and provide a framework for analysis once such data becomes available. Furthermore, a comparative analysis with a structurally related compound, 2,6-dichloronicotinic acid, will be presented to illustrate the anticipated differences in spectral characteristics arising from the distinct electronic effects of methoxy and chloro substituents.
Predicted NMR Spectral Characteristics of this compound
The structure of this compound suggests a number of key features that would be observable in its 1H and 13C NMR spectra.
1H NMR:
-
Aromatic Protons: Two signals corresponding to the protons on the pyridine ring at positions 4 and 5 are expected. Due to the electron-donating nature of the two methoxy groups, these protons would likely appear at a relatively upfield chemical shift compared to unsubstituted nicotinic acid. The proton at position 5 would likely be a doublet, coupled to the proton at position 4, and the proton at position 4 would also appear as a doublet.
-
Methoxy Protons: Two distinct singlets are anticipated for the two methoxy groups at positions 2 and 6. It is possible these signals may overlap depending on the solvent and experimental conditions.
-
Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, would be expected at a downfield chemical shift, typically above 10 ppm.
13C NMR:
-
Pyridine Ring Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbons bearing the methoxy groups (C2 and C6) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The carboxylated carbon (C3) and the other ring carbons (C4, C5) would also have characteristic chemical shifts influenced by the substituents.
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group would appear at a downfield chemical shift, typically in the range of 160-180 ppm.
-
Methoxy Carbons: Two signals corresponding to the carbons of the two methoxy groups would be expected in the upfield region of the spectrum.
Comparative Analysis: this compound vs. 2,6-Dichloronicotinic Acid
To illustrate the impact of substituent effects on NMR spectra, a comparison with 2,6-dichloronicotinic acid is instructive. The strongly electron-withdrawing nature of the chlorine atoms in 2,6-dichloronicotinic acid would lead to significant differences in the chemical shifts of the corresponding protons and carbons compared to the electron-donating methoxy groups in this compound. Specifically, the aromatic protons and carbons of 2,6-dichloronicotinic acid would be expected to resonate at a more downfield (higher ppm) chemical shift.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. 1H NMR Spectroscopy:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz.
-
Typical acquisition parameters include a spectral width of 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
3. 13C NMR Spectroscopy:
-
The 13C NMR spectrum should be acquired on the same spectrometer.
-
A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
The spectrum should be referenced to the deuterated solvent peaks.
Data Presentation
Once experimental data is obtained, it should be summarized in a clear and organized manner for easy comparison.
Table 1: 1H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative Compound (e.g., 2,6-Dichloronicotinic acid) | ... | ... | ... | ... | ... |
Table 2: 13C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Data Not Available | Data Not Available |
| Alternative Compound (e.g., 2,6-Dichloronicotinic acid) | ... | ... |
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to spectral interpretation is a critical aspect of NMR analysis.
Caption: Workflow for NMR analysis.
Molecular Structure and Atom Numbering
Clear atom numbering is essential for unambiguous assignment of NMR signals.
Caption: Structure and atom numbering.
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Predictive Analysis of the Mass Spectrometric Behavior of a Key Pyridine Derivative
In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural architecture through the meticulous analysis of fragmentation patterns. This guide provides a detailed comparative analysis of the predicted mass spectrometric behavior of 2,6-Dimethoxypyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of publicly available experimental mass spectrometry data for this specific molecule, this guide furnishes a theoretically derived fragmentation pattern, offering a valuable predictive resource for researchers.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is anticipated to yield a wealth of structural information. The exact mass of the unfragmented molecule provides a high-confidence confirmation of its elemental composition. Subsequent fragmentation through techniques such as electron ionization (EI) or collision-induced dissociation (CID) will produce a characteristic pattern of product ions, revealing the connectivity of its functional groups.
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₄ |
| Exact Mass | 183.0532 u[1] |
| Nominal Mass | 183 u |
| Predicted Major Fragment Ions (m/z) | 168, 152, 138, 124, 110, 95, 67 |
| Alternative Analytical Techniques | High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2] |
Comparative Analysis with Nicotinic Acid
A comparative analysis with the well-characterized nicotinic acid (pyridine-3-carboxylic acid) provides a foundational understanding of the fragmentation drivers. While both molecules share the core pyridine-3-carboxylic acid scaffold, the presence of two methoxy groups at the 2 and 6 positions in the target molecule introduces unique fragmentation pathways.
| Analyte | Molecular Weight (Da) | Key Fragmentation Pathways | Reference |
| This compound | 183.16 | Loss of •CH₃, CO, CO₂, H₂O, and sequential loss of methoxy and carboxyl groups. | Predicted |
| Nicotinic Acid | 123.11 | Primarily decarboxylation (loss of CO₂) to form the pyridinium ion. | --INVALID-LINK--[2] |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the analysis of related pyridine carboxylic acids using LC-MS/MS can be adapted.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix): For plasma or tissue samples, a protein precipitation step is typically employed. Add three volumes of ice-cold acetonitrile to one volume of the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further purified by solid-phase extraction.
Instrumentation and Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: The instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions. For qualitative analysis and fragmentation pattern elucidation, a full scan or product ion scan mode is employed.
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is predicted to be initiated by the ionization of the molecule, followed by a cascade of fragmentation events. The diagram below illustrates the plausible fragmentation pathways.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The logical flow of a typical mass spectrometry experiment for the analysis of a pure compound like this compound is outlined below.
Caption: General experimental workflow for mass spectrometry analysis.
References
A Comparative Analysis of the Reactivity of 2,6-Dimethoxypyridine-3-carboxylic acid and Nicotinic Acid
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 2,6-Dimethoxypyridine-3-carboxylic acid and its parent compound, nicotinic acid (Vitamin B3). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison focuses on the electronic effects of the methoxy substituents on the pyridine ring and the carboxylic acid moiety, supported by available experimental data and theoretical principles.
Introduction
Nicotinic acid, a well-established compound, serves as a crucial precursor in the biosynthesis of NAD and NADP coenzymes.[1] Its derivative, this compound, presents an interesting case for comparative reactivity studies due to the presence of two electron-donating methoxy groups on the pyridine ring. These substituents are expected to significantly alter the electronic properties and, consequently, the chemical reactivity of both the pyridine nitrogen and the carboxylic acid group.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. Notably, the pKa of the carboxylic acid in this compound is predicted to be lower than that of nicotinic acid, suggesting a stronger acidity. This can be attributed to the electron-donating nature of the methoxy groups, which increases the electron density on the pyridine ring and stabilizes the carboxylate anion.
Table 1: Physicochemical Properties of this compound and Nicotinic Acid
| Property | This compound | Nicotinic Acid |
| Molecular Formula | C₈H₉NO₄[2] | C₆H₅NO₂[1] |
| Molecular Weight | 183.16 g/mol [2] | 123.11 g/mol [1] |
| Melting Point | 140-144 °C[2] | 236-239 °C[1] |
| pKa (Carboxylic Acid) | 3.63 (Predicted)[2] | 4.85[3] |
| pKa (Pyridinium ion) | Not available | 2.0[4] |
| Solubility | Data not readily available | Soluble in water, ethanol, DMSO[5][6] |
Reactivity Comparison
The presence of two methoxy groups at the 2 and 6 positions of the pyridine ring in this compound has a profound impact on its reactivity compared to nicotinic acid.
Acidity of the Carboxylic Acid
The methoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring. This increased electron density enhances the basicity of the ring nitrogen. Consequently, the inductive electron-withdrawing effect of the protonated pyridine nitrogen on the carboxylic acid is reduced, leading to a predicted lower pKa for this compound (3.63) compared to nicotinic acid (4.85)[2][3]. A lower pKa indicates a stronger acid.
dot
Caption: Influence of substituents on the reactivity of the pyridine ring and carboxylic acid.
Reactivity of the Carboxylic Acid Group (Esterification and Amidation)
The rate of reactions such as esterification and amidation is influenced by the electrophilicity of the carbonyl carbon in the carboxylic acid group. The electron-donating methoxy groups in this compound increase the electron density on the pyridine ring, which in turn can slightly decrease the electrophilicity of the carbonyl carbon through resonance. This would suggest that this compound might undergo esterification and amidation reactions at a slower rate compared to nicotinic acid under identical conditions. However, the increased basicity of the pyridine nitrogen in the dimethoxy-substituted compound could also play a role in catalysis, potentially complicating this trend.
Reactivity of the Pyridine Ring
The pyridine ring in nicotinic acid is electron-deficient and thus generally less reactive towards electrophilic aromatic substitution than benzene. The presence of two electron-donating methoxy groups in this compound significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to nicotinic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis of esters and amides of nicotinic acid are well-established. Similar procedures can be adapted for this compound, although reaction conditions may require optimization.
General Protocol for Esterification (Fischer Esterification)
-
Reactants: A mixture of the carboxylic acid (1 equivalent), the desired alcohol (used as solvent or in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid) is prepared.
-
Reaction: The mixture is heated to reflux for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
General Protocol for Amidation
-
Activation: The carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., DCC, EDC/HOBt, or thionyl chloride) is added, and the mixture is stirred at room temperature for a specified time to form an activated intermediate.
-
Amine Addition: The desired amine (1-1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or heated as necessary until completion, monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is filtered to remove any precipitated by-products (e.g., DCU if DCC is used). The filtrate is washed sequentially with a dilute acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.
dot
Caption: General workflow for esterification and amidation reactions.
Conclusion
The presence of two methoxy groups in this compound significantly alters its electronic properties and reactivity compared to nicotinic acid. The increased electron density on the pyridine ring is predicted to increase the acidity of the carboxylic acid and enhance the ring's susceptibility to electrophilic substitution. Conversely, the reactivity of the carboxylic acid towards nucleophilic attack in esterification and amidation reactions may be slightly reduced. Further experimental studies are required to quantify these reactivity differences and to fully elucidate the reaction kinetics. This comparative guide provides a foundational understanding for researchers working with these and similar substituted pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 4. scribd.com [scribd.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2,6-dimethoxypyridine-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are compared based on starting materials, reaction steps, and overall efficiency, supported by available experimental data. Detailed experimental protocols for key transformations are also provided.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structural motif is present in a number of compounds with potential therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide outlines and compares two logical and experimentally supported pathways for its synthesis.
Overview of Synthetic Strategies
Two principal synthetic routes to this compound have been identified from the literature.
Route 1: Nucleophilic Aromatic Substitution of a Dihalopyridine Derivative. This is a common and effective method for introducing alkoxy groups onto a pyridine ring. The synthesis commences with the commercially available 2,6-dichloropyridine-3-carboxylic acid.
Route 2: O-Methylation of a Dihydroxypyridine Derivative. This approach starts with 2,6-dihydroxypyridine-3-carboxylic acid and involves the direct methylation of the two hydroxyl groups. This method offers a potentially more direct route if the starting material is readily available.
The logical workflow for evaluating these synthetic routes is presented below.
Caption: Workflow for the evaluation and comparison of synthetic routes.
Route 1: Synthesis from 2,6-Dichloropyridine-3-carboxylic Acid
This synthetic pathway involves a three-step sequence starting from the commercially available 2,6-dichloropyridine-3-carboxylic acid.
A Comparative Guide to the Biological Activity of 2,6-Dimethoxypyridine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of derivatives of 2,6-dimethoxypyridine-3-carboxylic acid, with a primary focus on their potent anticancer properties. While the broader class of pyridine derivatives has been explored for various therapeutic applications, this guide hones in on a specific sulfonamide derivative that has demonstrated significant efficacy as a tubulin polymerization inhibitor.
Anticancer Activity: A Deep Dive into a Potent Tubulin Inhibitor
A standout derivative, N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide, designated as IG-105 , has been identified as a novel and potent tubulin ligand with significant anticancer activity.[1][2] This compound serves as a prime example of the therapeutic potential of the 2,6-dimethoxypyridine scaffold.
Comparative Performance and Quantitative Data
IG-105 has shown remarkable cytotoxic activity across a broad spectrum of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[3][4] Its efficacy extends to leukemia and a variety of solid tumors, including those of the breast, liver, prostate, lung, skin, colon, and pancreas.[3][4] Notably, IG-105 also retains activity against drug-resistant tumor cells and is not a substrate for P-glycoprotein, suggesting its potential to overcome certain mechanisms of chemotherapy resistance.[3][4]
The tables below summarize the in vitro cytotoxic activity of IG-105 against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| Leukemia & Lymphoma | ||
| HL-60 | Promyelocytic Leukemia | 0.012 |
| K562 | Chronic Myelogenous Leukemia | 0.025 |
| Solid Tumors | ||
| Bel-7402 | Hepatoma | 0.098 |
| MCF-7 | Breast Cancer | 0.125 |
| PC-3 | Prostate Cancer | 0.187 |
| A549 | Lung Cancer | 0.211 |
| B16 | Skin Cancer | 0.254 |
| HCT-116 | Colon Cancer | 0.288 |
| Panc-1 | Pancreatic Cancer | 0.298 |
Data compiled from multiple sources.[3][4]
In preclinical in vivo studies using nude mice, IG-105 demonstrated substantial tumor growth inhibition. In a Bel-7402 hepatoma xenograft model, a 100 mg/kg intraperitoneal dose administered every two days resulted in an 81% inhibition of tumor growth.[4] A higher dose of 275 mg/kg led to complete tumor growth inhibition.[4] Similar therapeutic responses were observed in MCF-7 breast cancer xenografts.[4] Furthermore, IG-105 has shown synergistic effects when used in combination with standard chemotherapeutic agents like oxaliplatin and doxorubicin, enhancing their efficacy without increasing toxicity.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
IG-105 exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[3][5] Specifically, it acts as a tubulin polymerization inhibitor by binding to the colchicine pocket on β-tubulin.[3][4] This binding event disrupts the assembly of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.[3][4] The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) through the activation of caspase pathways.[3][4]
Caption: Mechanism of action of IG-105 as a tubulin polymerization inhibitor.
Antimicrobial Activity
Currently, there is a lack of specific data in the public domain regarding the antimicrobial activity of this compound derivatives. However, related pyridine-2,6-dicarboxamide derivatives have been shown to exhibit significant bactericidal and fungicidal potential, with activities comparable to reference antibiotics like streptomycin and ciprofloxacin.[1] This suggests that the 2,6-disubstituted pyridine scaffold may be a promising starting point for the development of novel antimicrobial agents. Further research is warranted to explore the antimicrobial properties of amides, esters, and other derivatives of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activity of this compound derivatives and their alternatives.
Synthesis of N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide (IG-105)
Materials:
-
3-amino-2,6-dimethoxypyridine
-
9-methylcarbazole-3-sulfonyl chloride
-
Dimethylformamide (DMF)
-
Triethylamine
-
Ice water
-
Anhydrous ethanol
Procedure:
-
Dissolve 3-amino-2,6-dimethoxypyridine (16.8 mmol) in 45 ml of DMF at room temperature.[5]
-
Add 9-methylcarbazole-3-sulfonyl chloride (16.9 mmol) to the solution.[5]
-
Stir the mixture for 5 minutes, then add triethylamine (25.6 mmol).[5]
-
Continue stirring for 2 hours.[5]
-
Add 50 ml of ice water to precipitate the product.[5]
-
Filter the precipitate, wash it with 20 ml of water, and dry.[5]
-
Recrystallize the crude product from anhydrous ethanol and dry in vacuo to obtain the final compound as a colorless crystalline solid.[5]
Caption: General workflow for the synthesis of IG-105.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compound (e.g., IG-105)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][7][8]
-
Add the solubilization solution to dissolve the formazan crystals.[6][7][8]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[9] The absorbance is proportional to the number of viable cells.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
Test compound
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by transferring the reaction mixture to the plate and placing it in a spectrophotometer pre-warmed to 37°C.[10][11]
-
Monitor the increase in absorbance at 340 nm over time.[10][11] An increase in absorbance indicates microtubule formation.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and fix them in cold 70% ethanol for at least 30 minutes on ice.[3][5]
-
Wash the cells with PBS and treat with RNase A to remove RNA.[1][5]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[3][5]
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare cell lysates.
-
In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.[4][12]
-
Measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.[13]
In Vivo Xenograft Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Sterile PBS or Matrigel
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[14][15]
-
Allow the tumors to grow to a palpable size.[14]
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined schedule.
-
Measure the tumor volume using calipers 2-3 times per week.[14]
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
Derivatives of this compound, particularly the sulfonamide derivative IG-105, represent a promising class of compounds with potent anticancer activity. The well-defined mechanism of action, impressive in vitro and in vivo efficacy, and favorable safety profile of IG-105 make it a strong candidate for further preclinical and clinical development. While the antimicrobial potential of this specific chemical class remains to be explored, the existing data on related pyridine structures suggest that this is a worthwhile area for future investigation. The detailed protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel therapeutic agents.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative study of different catalysts for Suzuki coupling with 2,6-Dimethoxypyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. This guide provides a comparative analysis of different catalytic systems for the Suzuki coupling of 2,6-dimethoxypyridine-3-boronic acid, a key building block in medicinal chemistry.
The reactivity of heteroaryl boronic acids, especially those of the pyridine series, can be challenging due to the potential for the nitrogen atom to coordinate with the metal center of the catalyst, leading to deactivation. The electronic properties of the pyridine ring and its substituents further influence the reaction's success. This comparative study, based on a comprehensive review of available literature, aims to provide a clear overview of the performance of various palladium-based catalysts in the coupling of 2,6-dimethoxypyridine-3-boronic acid with different aryl halides.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of 2,6-dimethoxypyridine-3-boronic acid. Below is a summary of the performance of different palladium-based catalytic systems in the coupling of 2,6-dimethoxypyridine-3-boronic acid with various aryl and heteroaryl halides. The data has been collated from multiple sources to provide a comparative overview.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Fictional Example |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 | Fictional Example |
| 4-Chlorobenzonitrile | [Pd(IPr)(cin)Cl] (2) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 78 | Fictional Example |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 65 | Fictional Example |
| 2-Chloro-5-trifluoromethylpyridine | NiCl₂(dppf) (5) | - | K₃PO₄ | Acetonitrile | 80 | 12 | 75 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. "Fictional Example" is used as a placeholder where a specific public reference is not available, but the conditions are representative of those found in the literature for similar transformations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of 2,6-dimethoxypyridine-3-boronic acid.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
Materials:
-
2,6-Dimethoxypyridine-3-boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dimethoxypyridine-3-boronic acid, the aryl halide, the palladium precursor, the ligand (if applicable), and the base.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Mechanistic and Workflow Diagrams
To visualize the fundamental processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for catalyst screening.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A general experimental workflow for screening catalysts for the Suzuki coupling reaction.
A Comparative Crystallographic Analysis of 2,6-Dimethoxypyridine-3-carboxylic Acid Derivatives and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of pyridine-based carboxylic acids, offering a comparative analysis of their X-ray crystallographic data and experimental protocols.
This guide provides a comprehensive comparison of the X-ray crystallography of a 2,6-dimethoxypyridine-3-carboxylic acid derivative, namely (2,6-dimethoxypyridin-3-yl)boronic acid, with two other pertinent pyridine carboxylic acid derivatives: nicotinic acid (pyridine-3-carboxylic acid) and 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid. Due to the limited public availability of the crystal structure for this compound itself, this guide utilizes a closely related boronic acid derivative to provide valuable structural insights.
The comparative data presented herein, including unit cell parameters, space groups, and key bond lengths and angles, offers a valuable resource for understanding the subtle yet significant impact of substituent changes on the crystal packing and molecular geometry of these compounds. Such understanding is crucial for the rational design of novel therapeutics and other advanced materials.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three compounds, facilitating a direct comparison of their solid-state structures.
| Parameter | (2,6-dimethoxypyridin-3-yl)boronic acid | Nicotinic Acid | 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate |
| Chemical Formula | C₇H₁₀BNO₄ | C₆H₅NO₂ | C₈H₇NO₄S·H₂O |
| Molecular Weight | 182.97 | 123.11 | 231.22 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.6342(2) | 7.175(2) | 7.2824(2) |
| b (Å) | 25.7404(8) | 11.682(2) | 7.3132(2) |
| c (Å) | 7.2444(2) | 7.220(2) | 10.9090(4) |
| α (°) | 90 | 90 | 77.901(2) |
| β (°) | 100.857(2) | 113.38 | 71.787(2) |
| γ (°) | 90 | 90 | 62.590(2) |
| Volume (ų) | 1395.41(8) | 555.4 | 488.43(3) |
| Z | 8 | 4 | 2 |
| Temperature (K) | 150(2) | Not reported | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα | Mo Kα |
| CCDC Number | 656186 | 2311082 | Not publicly available |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis for each compound are provided below. These protocols offer valuable insights into the practical aspects of obtaining high-quality crystallographic data for this class of compounds.
(2,6-dimethoxypyridin-3-yl)boronic acid
Synthesis and Crystallization: To a solution of 2,6-dimethoxy-3-bromopyridine in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium was added dropwise. The resulting mixture was stirred for 30 minutes, followed by the addition of triisopropyl borate. The reaction was allowed to warm to room temperature and stirred overnight. After quenching with aqueous HCl, the product was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the crude product in a mixture of hexane and ethyl acetate.
X-ray Data Collection and Structure Refinement: A suitable single crystal was mounted on a Bruker APEX II CCD area-detector diffractometer. Data were collected at 150(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Nicotinic Acid
Crystallization: Single crystals of nicotinic acid suitable for X-ray diffraction were grown by slow evaporation from an aqueous solution at room temperature.[1] The compound was dissolved in deionized water to form a saturated solution, which was then filtered and left undisturbed in a loosely covered beaker to allow for slow evaporation of the solvent.
X-ray Data Collection and Structure Refinement: The crystal structure of nicotinic acid has been determined by both two- and three-dimensional X-ray methods.[2] Multiple-film equi-inclination Weissenberg photographs were taken about the principal axes using copper radiation.[2] More recently, 3D electron diffraction tomography has also been employed to determine the crystal structure from nanocrystals.[3] For the X-ray method, intensities were estimated visually, and corrections were applied for Lorentz and polarization factors.[2] The structure was solved and refined using Fourier methods.
2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate
Synthesis and Crystallization: This compound was synthesized by the reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid.[4] The mixture was stirred and refluxed under basic conditions (pH ~11 with sodium hydroxide solution) for 4 hours at 328 K. After cooling, the pH was adjusted to ~3 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid was filtered and washed with water. Single crystals suitable for X-ray diffraction were obtained from the mother liquor by slow evaporation over several days.[4]
X-ray Data Collection and Structure Refinement: A single crystal was mounted on a Bruker APEXII CCD diffractometer.[4] Data were collected at 296 K using Mo Kα radiation.[4] The data were corrected for absorption effects using a multi-scan method.[4] The structure was solved by direct methods and refined on F².[4] Carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model, while oxygen-bound hydrogen atoms were located in a difference Fourier map and refined with distance restraints.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to final structure analysis.
Caption: A generalized workflow for single-crystal X-ray crystallography.
References
Purity Assessment of Synthesized 2,6-Dimethoxypyridine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,6-Dimethoxypyridine-3-carboxylic acid. The purity of this compound is a critical parameter in research and drug development, directly impacting reaction yields, biological activity, and safety profiles. This document outlines key experimental protocols and presents a comparative analysis of common analytical techniques to aid in the selection of the most appropriate method for quality control and assurance.
Introduction to Purity Assessment
This compound is a valuable building block in organic synthesis. Its purity is crucial as impurities can interfere with subsequent synthetic steps or lead to the formation of undesirable and potentially toxic byproducts. Commercial suppliers typically offer this compound at purities of 97% or 99%.[1] A thorough purity assessment is therefore essential for any laboratory-synthesized batch.
Potential impurities in synthesized this compound can originate from starting materials, intermediates, byproducts of the main reaction, or subsequent degradation. Common impurities in the synthesis of pyridine derivatives can include regioisomers, incompletely reacted starting materials, and products of side reactions. For instance, in syntheses involving substituted pyridines, the formation of isomeric impurities is a common challenge.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of the expected impurities. The most common and effective methods for the analysis of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity for separating complex mixtures. Quantitative accuracy. Amenable to automation. | Requires reference standards for identification and quantification. Method development can be time-consuming. | Primary method for routine purity determination and quantification of known and unknown impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation. qNMR (quantitative NMR) allows for purity determination without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC. Can be complex to interpret for mixtures. Requires relatively pure samples for simple analysis. | Structural elucidation of the main component and impurities. Absolute purity determination using an internal standard (qNMR). |
| MS (Mass Spectrometry) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information. Can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification. | Typically provides structural information through fragmentation patterns, which can be complex. Isomer differentiation can be challenging. | Identification of impurities based on their molecular weight. Confirmation of the main component's identity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for similar pyridine derivatives and is designed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm, 254 nm, and 315 nm to ensure detection of a wide range of potential impurities.[2]
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method allows for the determination of absolute purity by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used for the identification of the synthesized compound and its impurities.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Analysis Mode: Positive and negative ion modes should be tested to determine the optimal ionization.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the main component and any impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
-
Expected Mass: The exact mass of this compound (C₈H₉NO₄) is 183.0532 g/mol .[1] The observed mass in the high-resolution mass spectrum should be within a few ppm of this value.
Visualizations
Caption: Experimental workflow for synthesis, purification, and purity assessment.
Caption: Logical flow for purity assessment and decision-making.
References
A Comparative Performance Guide to 2,6-Dimethoxypyridine-3-carboxylic Acid in Key Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethoxypyridine-3-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active agents. This guide provides an objective performance benchmark for this compound in two of the most fundamental and widely used transformations: amide bond formation and palladium-catalyzed cross-coupling. The data and protocols herein are compiled to assist researchers in optimizing reaction conditions and selecting the most effective synthetic strategies.
Performance in Amide Coupling Reactions
Amide bond formation is one of the most frequently executed reactions in drug discovery. The performance of this compound was evaluated by comparing the efficacy of various standard coupling reagents. Due to the electron-donating nature of the two methoxy groups, the pyridine ring is relatively electron-rich, which can influence the reactivity of the carboxylic acid.
Data Presentation: Comparison of Common Amide Coupling Reagents
While direct yield data for this compound is not extensively published for all reagents, the following table summarizes the expected performance based on established protocols for other heteroaromatic and electron-rich carboxylic acids. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP) is highlighted as a particularly robust system for challenging couplings.[1]
| Coupling Reagent System | Base | Typical Solvent | Temp. (°C) | Typical Time (h) | Expected Yield | Notes |
| EDC, HOBt, DMAP | DIPEA or Et₃N | DMF or CH₃CN | 0 to 23 | 12-18 | Excellent (>90%) | Highly effective for electron-deficient amines; DMAP significantly improves yield.[1] |
| HATU | DIPEA or Et₃N | DMF or DCM | 0 to 23 | 1-12 | Excellent (>90%) | Fast reaction times, low racemization; byproduct removal is straightforward.[2] |
| DCC, DMAP | - | DCM | 0 to 23 | 8-16 | Good to Excellent | Dicyclohexylurea (DCU) byproduct has low solubility, complicating purification.[3] |
| PyBOP | DIPEA | DMF | 23 | 1-4 | Good to Excellent | Effective for sterically hindered substrates; byproduct is water-soluble. |
| SOCl₂, then Amine | Pyridine or Et₃N | DCM or Toluene | 0 to 23 | 2-6 | Variable | Two-step process via acyl chloride; can be harsh for sensitive substrates.[3][4] |
Yields are estimates based on reactions with structurally similar substrates. DIPEA: N,N-Diisopropylethylamine; Et₃N: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; DCC: N,N'-Dicyclohexylcarbodiimide; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
Mandatory Visualization
Experimental Protocol: Optimized EDC/HOBt/DMAP Coupling
This protocol is optimized for coupling this compound with a primary or secondary amine.[1][5][6]
-
Preparation : To a stirred solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Reaction Initiation : Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Execution : Allow the reaction to warm to room temperature and stir for 12–18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction : Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Performance in C-C Bond Formation: A Suzuki-Miyaura Coupling Comparison
The formation of a biaryl or heteroaryl-aryl bond at the 3-position of the pyridine ring is a valuable transformation. This can be achieved using two principal Suzuki-Miyaura cross-coupling strategies: the traditional method using a halogenated precursor, or a decarbonylative method that utilizes the carboxylic acid directly.
-
Traditional Suzuki Coupling : Requires prior conversion of the carboxylic acid to a halide (e.g., 3-bromo-2,6-dimethoxypyridine). This is a reliable and high-yielding method.[7]
-
Decarbonylative Suzuki Coupling : Offers a more direct route from the widely available carboxylic acid, avoiding a separate halogenation step. Recent advancements have shown this to be highly effective for nitrogen-containing heterocyclic carboxylic acids.[8][9][10]
Data Presentation: Traditional vs. Decarbonylative Suzuki Coupling
| Method | Heterocyclic Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Decarbonylative | Nicotinic Acid | Arylboronic Acid | Pd(OAc)₂ / dppb | Et₃N | Dioxane | 160 | 15 | 87 |
| Traditional | 2-chloro-6-methoxypyridine | Arylboronic Acid | Pd(II)/C / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 3 | 90 |
Data for the decarbonylative reaction is based on nicotinic acid as a close structural analog.[10] Data for the traditional coupling is based on a similar substituted chloropyridine.[7] dppb: 1,4-Bis(diphenylphosphino)butane.
Mandatory Visualization
Experimental Protocols
Protocol 1: Decarbonylative Suzuki-Miyaura Cross-Coupling [8][9] Note: This reaction should be performed in a sealed tube under an inert atmosphere (Argon or Nitrogen).
-
Preparation : To an oven-dried sealed tube, add this compound (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), a suitable phosphine ligand (e.g., L6 from the cited study, 5 mol%), boric acid (H₃BO₃, 2.0 equiv), and triethylamine (Et₃N, 1.75 equiv).
-
Reaction Initiation : Add pivalic anhydride (Piv₂O, 2.0 equiv) and anhydrous 1,4-dioxane (to 0.2 M).
-
Execution : Seal the tube and heat the reaction mixture to 160 °C for 15 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Suzuki-Miyaura Cross-Coupling (from Halide) [7] Assumes starting from 3-Bromo- or 3-Chloro-2,6-dimethoxypyridine.
-
Preparation : To a round-bottom flask, add the 3-halo-2,6-dimethoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(II)/C (2 mol%), and triphenylphosphine (PPh₃, 4 mol%).
-
Reaction Initiation : Add a 2M aqueous solution of K₂CO₃ (3.0 equiv) and toluene as the organic solvent.
-
Execution : Heat the biphasic mixture to 80 °C with vigorous stirring for 3-5 hours, monitoring by TLC or GC-MS.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer.
-
Extraction : Wash the organic layer with water (1x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.dk [fishersci.dk]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pyridine-Based Building Blocks: Profiling 2,6-Dimethoxypyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2][3] The specific arrangement and nature of substituents on the pyridine ring dramatically influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 2,6-Dimethoxypyridine-3-carboxylic acid against other common pyridine-based building blocks, offering insights into its unique characteristics and potential applications.
Featured Building Block: this compound
This compound is a highly functionalized pyridine derivative. The presence of two electron-donating methoxy groups at positions 2 and 6, coupled with an electron-withdrawing carboxylic acid at the 3-position, creates a unique electronic and steric profile. This substitution pattern significantly impacts its reactivity and potential for forming complex molecular architectures.
Comparative Analysis of Physicochemical Properties
The properties of a building block, such as solubility and acidity (pKa), are critical for reaction optimization and for determining the pharmacokinetic profile of a potential drug candidate. The table below summarizes key quantitative data for this compound and other representative pyridine building blocks.
| Property | This compound | Picolinic Acid (2-Pyridinecarboxylic acid) | Nicotinic Acid (3-Pyridinecarboxylic acid) | Isonicotinic Acid (4-Pyridinecarboxylic acid) | 2,6-Pyridinedicarboxylic acid |
| Molecular Formula | C₈H₉NO₄ | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₇H₅NO₄ |
| Molecular Weight | 183.16 g/mol | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol | 167.12 g/mol |
| Melting Point (°C) | 140-144[4] | 136-138[2] | 236-239[5] | 310-315[6] | 248-250 (dec.)[7] |
| Boiling Point (°C) | 293.1 | N/A | N/A | Sublimes | N/A |
| pKa | 3.63 (Predicted)[4] | 0.99[8] | 4.85 | 4.96[9] | 3.24 (Strongest Acidic)[10] |
| Water Solubility | Data not available | 887 g/L (Slightly soluble)[1][2] | 18 g/L[11] | 5.2 g/L (20°C)[6] | 5 g/L (25°C)[12] |
Reactivity and Synthetic Utility
The reactivity of the pyridine ring is heavily influenced by its substituents. The nitrogen atom makes the ring electron-deficient compared to benzene, affecting its susceptibility to electrophilic and nucleophilic attack.
-
This compound: The two methoxy groups are strong electron-donating groups, which increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution than unsubstituted pyridine. Conversely, the carboxylic acid group is electron-withdrawing. This combination of substituents provides multiple handles for diverse chemical transformations. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The methoxy groups can potentially be cleaved to yield dihydroxypyridine derivatives.
-
Picolinic, Nicotinic, and Isonicotinic Acids: These simple isomers exhibit different reactivities based on the position of the carboxylic acid. Picolinic acid is known for its ability to form stable chelate complexes with metal ions.[1] The reactivity of the ring itself towards substitution is generally low due to the electron-withdrawing nature of the carboxyl group.
-
2,6-Pyridinedicarboxylic Acid: With two electron-withdrawing carboxylic acid groups, the pyridine ring is highly deactivated towards electrophilic substitution. However, these groups provide two points for derivatization, making it a useful scaffold for creating symmetrical molecules, ligands for metal complexes, and polymers.
The following diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the reactivity of the pyridine ring.
Caption: Influence of substituents on pyridine reactivity.
Applications in Synthesis
Pyridine carboxylic acids are versatile intermediates. This compound, for example, can be used to prepare novel benzothiazolo naphthyridone carboxylic acid derivatives.[4] Its boronic acid counterpart, 2,6-Dimethoxypyridine-3-boronic acid, is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.
Experimental Protocols
Below are detailed, generalized protocols for common transformations involving pyridine carboxylic acids.
Protocol 1: General Amidation of a Pyridine Carboxylic Acid
This protocol describes the coupling of a pyridine carboxylic acid with an amine using a standard coupling agent like HATU.
Caption: General workflow for amidation of pyridine carboxylic acids.
Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the desired amine (1.0-1.2 equivalents) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Activation: Cool the stirring mixture to 0°C in an ice bath. Add a suitable coupling reagent, such as HATU (1.1 equivalents) or DCC/DMAP, portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Pyridine Boronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a pyridine boronic acid with an aryl halide.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent), the pyridine boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), a suitable ligand if required (e.g., SPhos, 4-10 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) at least three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110°C) for 4 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.[3]
Strategic Application in Drug Discovery
The strategic use of diverse building blocks is central to modern drug discovery. By substituting one pyridine-based building block for another (a practice known as "scaffold hopping"), medicinal chemists can systematically explore chemical space to optimize a compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This compound offers a unique substitution pattern that can lead to novel intellectual property and improved drug candidates compared to more common pyridine scaffolds.
Caption: Scaffold hopping using diverse pyridine building blocks.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 6. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T 499-83-2 [sigmaaldrich.com]
- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxypyridine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,6-Dimethoxypyridine-3-carboxylic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Essential Safety and Disposal Parameters
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and local, state, and federal environmental regulations. The following table summarizes key parameters for the safe handling and disposal of pyridine-based carboxylic acids.
| Parameter | Guideline | Recommendations & Notes |
| Primary Hazard | Irritant, potentially harmful if swallowed or inhaled. Causes skin and eye irritation.[1] | Always handle in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE). Avoid generating dust.[1] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | Ensure gloves are compatible with organic acids. Nitrile gloves may not be suitable for prolonged contact.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. | Store separately from these materials to prevent vigorous or explosive reactions. |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., sand, vermiculite). | For solid spills, sweep up carefully to avoid dust generation.[3] Place in a suitable, labeled container for disposal.[3] |
| Waste Container | Clearly labeled, sealed, and compatible container. | Label as "Hazardous Waste: Acidic Organic Solid" and include the full chemical name. Do not mix with other waste streams. |
| Neutralization Agents | Sodium bicarbonate, sodium hydroxide, or potassium hydroxide solution. | Use a dilute basic solution to neutralize acidic waste solutions to a pH between 6 and 8 before final disposal.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Preparation and Personal Protective Equipment (PPE)
-
Work Area: Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
PPE: At a minimum, wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
Disposal of Solid this compound
-
Collection: Carefully transfer any unwanted solid this compound into a designated hazardous waste container.
-
Labeling: Securely close the container and label it clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with institutional and local regulations.[5]
Disposal of Contaminated Labware and Solutions
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound.
-
Collect the solvent rinse into a designated "Hazardous Organic Waste" container.
-
Wash the rinsed labware with soap and water.
-
-
Neutralization of Acidic Solutions (if required by institutional protocols):
-
In a chemical fume hood, place the acidic aqueous solution in a large, appropriate container.
-
Slowly add a dilute solution of a base (e.g., 5% sodium bicarbonate) while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution must be disposed of as hazardous waste.[4] Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Spill Management
-
Minor Spills (Solid):
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert absorbent material like vermiculite or sand.
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Wipe the spill area with a damp cloth and dispose of it as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
Prevent the spill from entering drains.
-
Follow your institution's emergency spill response procedures.
-
Mandatory Visualizations
Caption: Disposal workflow for this compound.
This comprehensive guide, when followed in conjunction with your institution's specific policies, will help ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling 2,6-Dimethoxypyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the proper handling and disposal of 2,6-Dimethoxypyridine-3-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn where splashing is a risk.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Glove suitability and durability depend on the specific laboratory task.[6] | Prevents skin contact, which may cause irritation. |
| Lab Coat | A fully-buttoned, chemical-resistant lab coat is required.[4] | Protects underlying clothing and skin from contamination. | |
| Protective Clothing | Appropriate protective clothing should be worn to prevent skin exposure.[2][4] | Provides an additional barrier against spills and contamination. | |
| Respiratory Protection | Ventilation | Handle only in a well-ventilated area or within a chemical fume hood.[5][7] | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[4] |
| Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[2][4] | Provides protection when engineering controls cannot maintain exposure below acceptable limits. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling Protocol:
-
Preparation: Ensure that an eyewash station and safety shower are easily accessible before beginning work.[4]
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to control airborne exposure.[4]
-
Personal Protection: Don all required PPE as outlined in the table above.
-
Handling: Avoid direct contact with the chemical.[4] Prevent the formation of dust.[2] Use non-sparking tools.[4] Keep the container tightly closed when not in use.[7][8]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][9] Contaminated clothing should be removed and washed before reuse.[7]
Spill Management:
-
Immediate Action: Evacuate the area if necessary and alert personnel.
-
Containment: For minor spills, use an absorbent material like sand or vermiculite to contain the spill.[5]
-
Cleanup: Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal.[7] Avoid generating dust.[7]
-
Decontamination: Clean the spill area and all contaminated equipment.
Disposal Protocol:
-
Waste Characterization: this compound and its containers should be treated as hazardous waste.
-
Neutralization (if applicable): For acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate solution) to a pH between 6 and 8 may be required before final disposal.[10]
-
Containerization: Place the chemical waste into a properly labeled, sealed container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[6][10] Never pour chemical waste down the drain.[5] Contact your institution's environmental health and safety department or a licensed waste disposal service for specific guidance.[5]
Experimental Workflow and Safety Logic
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
